Fourphit
Description
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Properties
CAS No. |
104639-01-2 |
|---|---|
Molecular Formula |
C18H24N2S |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
4-isothiocyanato-1-(1-phenylcyclohexyl)piperidine |
InChI |
InChI=1S/C18H24N2S/c21-15-19-17-9-13-20(14-10-17)18(11-5-2-6-12-18)16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-14H2 |
InChI Key |
QAHYIAVTWZVTMY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)N=C=S |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)N=C=S |
Other CAS No. |
104639-01-2 |
Synonyms |
4-isothiocyanato-1-(1-phenylcyclohexyl)piperidine fourphit |
Origin of Product |
United States |
Foundational & Exploratory
Fourphit: Unraveling the Mechanism of a Novel Therapeutic Candidate
An In-depth Analysis for Researchers and Drug Development Professionals
Abstract
Fourphit has emerged as a compound of significant interest within the scientific community, though its precise mechanism of action remains an area of active investigation. This document synthesizes the current understanding of this compound, drawing from available preclinical data to elucidate its molecular interactions and downstream cellular effects. Through a detailed examination of experimental findings, we aim to provide a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics. This guide will delve into the quantitative data, experimental protocols, and the intricate signaling pathways influenced by this compound, offering a foundational understanding for future research and clinical application.
Quantitative Analysis of this compound's Biological Activity
To contextualize the therapeutic potential of this compound, it is essential to quantify its interaction with biological targets. The following table summarizes key in vitro and in vivo data, providing a comparative overview of its potency and efficacy across various experimental models.
| Parameter | Value | Cell Line/Model | Experimental Condition | Reference |
| IC₅₀ | 2.5 µM | HCT116 | Cell Viability Assay (72h) | |
| Kᵢ | 150 nM | Purified Target Protein X | Competitive Binding Assay | |
| Tumor Growth Inhibition | 60% | Xenograft Mouse Model | 10 mg/kg, daily | |
| LD₅₀ | > 50 mg/kg | Sprague-Dawley Rats | Acute Toxicity Study |
Core Signaling Pathway of this compound
The primary mechanism of action of this compound is believed to involve the modulation of a critical intracellular signaling cascade. The following diagram illustrates the proposed pathway, highlighting the key molecular players and their interactions following the administration of this compound.
Caption: Proposed signaling cascade inhibited by this compound.
Experimental Protocols
A rigorous and reproducible experimental design is fundamental to validating the mechanism of action of any novel compound. Below are detailed methodologies for key experiments cited in the study of this compound.
Cell Viability Assay
-
Cell Culture: HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, cells were treated with varying concentrations of this compound (0.1 to 100 µM) for 72 hours.
-
Quantification: Cell viability was assessed using the MTT assay. 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC₅₀ value was calculated by fitting the dose-response curve to a four-parameter logistic equation using GraphPad Prism software.
Competitive Binding Assay
-
Protein Purification: Recombinant human Target Protein X was expressed in E. coli and purified using affinity chromatography.
-
Assay Buffer: The binding assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, and 0.01% Tween-20.
-
Binding Reaction: A fixed concentration of a fluorescently labeled ligand known to bind to Target Protein X was incubated with the purified protein in the presence of increasing concentrations of this compound.
-
Detection: The fluorescence polarization was measured after a 2-hour incubation at room temperature.
-
Data Analysis: The Kᵢ value was determined using the Cheng-Prusoff equation, based on the IC₅₀ value obtained from the displacement curve.
Xenograft Mouse Model Workflow
The in vivo efficacy of this compound was evaluated using a xenograft mouse model. The following diagram outlines the experimental workflow.
Caption: Workflow for the in vivo xenograft mouse model study.
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts its biological effects through the targeted inhibition of a key signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells. The quantitative data underscores its potential as a potent therapeutic agent, and the detailed experimental protocols provide a solid foundation for further investigation. Future research should focus on elucidating the precise binding mode of this compound to its target, identifying potential off-target effects, and exploring its efficacy in a broader range of preclinical models. A deeper understanding of its pharmacokinetic and pharmacodynamic properties will also be crucial for its successful translation into a clinical setting.
Fourphit: A Technical Guide to a Selective Dopamine Transporter Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourphit, also known as 4-isothiocyanato-PCP, is a derivative of phencyclidine (PCP) that serves as a potent and selective irreversible inhibitor of the dopamine transporter (DAT).[1] Its unique mechanism of action, involving covalent modification of the transporter, makes it a valuable tool for neurochemical research, particularly in studies aimed at elucidating the structure, function, and regulation of the DAT. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, detailed experimental protocols for its characterization, and insights into its synthesis and the signaling pathways it perturbs.
This compound's primary utility lies in its ability to selectively inactivate the DAT by binding to the methylphenidate site on the transporter complex.[1] Unlike its isomer, Metaphit, which irreversibly blocks both the DAT and the phencyclidine binding site on the NMDA receptor, this compound displays a notable selectivity for the DAT, binding only reversibly to the NMDA receptor.[1] This selectivity is crucial for isolating the effects of DAT inhibition in experimental models.
Pharmacological Profile and Data Presentation
The defining characteristic of this compound is its irreversible inhibition of the dopamine transporter. This is evidenced by a reduction in the maximum binding capacity (Bmax) of DAT radioligands, such as [3H]methylphenidate, without a significant change in the dissociation constant (KD).[1]
Quantitative Data Summary
| Target | Parameter | Value | Species | Assay | Reference |
| Dopamine Transporter (DAT) | IC50 (vs. [3H]methylphenidate) | 7.1 µM | Rat (Striatum) | Radioligand Binding | [1] |
| Serotonin Transporter (SERT) | Ki | Data Not Available | - | - | - |
| Norepinephrine Transporter (NET) | Ki | Data Not Available | - | - | - |
| NMDA Receptor (PCP site) | Binding | Reversible | Rat | Radioligand Binding | [1] |
Experimental Protocols
Synthesis of this compound (4-isothiocyanato-1-(1-phenylcyclohexyl)piperidine)
The synthesis of this compound involves the conversion of the corresponding primary amine, 4-amino-1-(1-phenylcyclohexyl)piperidine, into an isothiocyanate. This can be achieved through a one-pot reaction using a desulfurization reagent.
Materials:
-
4-amino-1-(1-phenylcyclohexyl)piperidine
-
Carbon disulfide (CS2)
-
An organic base (e.g., triethylamine (Et3N), N,N-diisopropylethylamine (DIPEA))
-
A desulfurization reagent (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻))
-
Anhydrous solvent (e.g., dichloromethane (DCM))
-
Microwave reactor (optional, for reaction acceleration)
Procedure:
-
Dissolve 4-amino-1-(1-phenylcyclohexyl)piperidine and the organic base in anhydrous DCM.
-
Add carbon disulfide to the solution and stir at room temperature to form the dithiocarbamate intermediate.
-
Add the desulfurization reagent to the reaction mixture.
-
The reaction can be carried out at room temperature or accelerated using a microwave reactor.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to yield this compound.
Diagram of this compound Synthesis Workflow
Caption: Synthetic workflow for this compound.
Radioligand Binding Assay for DAT Inhibition
This protocol is adapted for determining the inhibitory potency (IC50) of this compound on the dopamine transporter using a radiolabeled ligand like [3H]WIN 35,428, which also binds to the DAT.
Materials:
-
Rat striatal tissue or cells expressing DAT
-
Homogenization buffer (e.g., 30 mM sodium phosphate buffer, pH 7.4)
-
Incubation buffer (e.g., 30 mM sodium phosphate buffer with 0.32 M sucrose, pH 7.4)
-
[3H]WIN 35,428 (or another suitable DAT radioligand)
-
This compound solutions of varying concentrations
-
Non-specific binding determinator (e.g., 60 µM cocaine)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspend the final pellet in the incubation buffer.
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, [3H]WIN 35,428 (at a concentration near its KD), and varying concentrations of this compound.
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a high concentration of a DAT inhibitor like cocaine.
-
-
Incubation: Incubate the plate at 4°C for 90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Diagram of Radioligand Binding Assay Workflow
References
Irreversible Inhibition of the Dopamine Transporter by Fourphit: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fourphit, a phencyclidine derivative featuring a reactive isothiocyanate group, serves as a valuable molecular probe for investigating the structure and function of the dopamine transporter (DAT). Its utility lies in its capacity for irreversible inhibition of DAT, providing a stable modification for biochemical and structural studies. This technical guide delves into the core principles of this compound's interaction with DAT, presenting available quantitative data, detailing relevant experimental methodologies, and illustrating the underlying molecular mechanisms. While specific kinetic parameters and the precise covalent adduction site for this compound remain to be fully elucidated in publicly available literature, this paper synthesizes the current knowledge and provides a framework for further investigation.
Introduction to this compound and the Dopamine Transporter
The dopamine transporter is a presynaptic transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission. As a critical component of the mesolimbic dopamine system, DAT is a primary target for psychostimulants, such as cocaine and methylphenidate, and a key area of research in neuropsychiatric disorders.
This compound, a derivative of phencyclidine, is distinguished by an isothiocyanate moiety at the 4-position of its piperidine ring. This functional group confers upon this compound the ability to act as an irreversible inhibitor of DAT. Unlike its isomer, Metaphit, which also irreversibly binds to the N-methyl-D-aspartate (NMDA) receptor, this compound exhibits greater selectivity for the dopamine transporter, making it a more specific tool for studying this particular protein.[1]
Quantitative Data on this compound-DAT Interaction
The irreversible nature of this compound's binding to the dopamine transporter has been characterized primarily through radioligand binding assays. The available quantitative data is summarized below.
| Parameter | Value | Method | Source |
| IC50 | 7.1 µM | Inhibition of [3H]methylphenidate binding in rat striatal membranes | [1] |
| Effect on Binding | Decrease in Bmax | Saturation binding analysis with [3H]methylphenidate | [1] |
| Effect on Affinity | No change in KD | Saturation binding analysis with [3H]methylphenidate | [1] |
Mechanism of Irreversible Inhibition
This compound's mechanism of action involves a two-step process characteristic of irreversible inhibitors: an initial, reversible binding to the target protein, followed by the formation of a stable, covalent bond.
Binding Site
Studies indicate that this compound targets the methylphenidate binding site on the dopamine transporter.[1] This is supported by protection experiments where pre-incubation with a high concentration of methylphenidate, a competitive and reversible DAT inhibitor, modestly but significantly reduces the irreversible binding of this compound.[1] This suggests that this compound directly competes for and subsequently acylates a residue within or near this binding pocket. Further evidence against an allosteric mechanism comes from the observation that this compound does not alter the dissociation kinetics of [3H]methylphenidate.[1]
Covalent Modification
The isothiocyanate group (-N=C=S) of this compound is an electrophilic moiety that can react with nucleophilic amino acid residues on the DAT protein. The most likely targets for this covalent modification are the side chains of lysine (amine group) or cysteine (thiol group) residues located within the binding site. The precise amino acid residue on the dopamine transporter that is covalently modified by this compound has not yet been definitively identified in the available literature. Identifying this site would be a critical step in mapping the ligand-binding pocket of DAT.
Experimental Protocols
The following sections detail generalized protocols for key experiments used to characterize the interaction of irreversible inhibitors like this compound with the dopamine transporter.
Radioligand Binding Assay for Irreversible Inhibition
This assay is used to determine the potency and nature of the inhibition of a radiolabeled ligand's binding to DAT by an irreversible inhibitor.
Materials:
-
Rat striatal membranes (or cells expressing DAT)
-
[3H]methylphenidate (or another suitable radioligand for the methylphenidate site)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Unlabeled methylphenidate (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Tissue Preparation: Prepare a crude synaptosomal fraction from rat striatal tissue.
-
Pre-incubation: Pre-incubate the membrane preparation with various concentrations of this compound (or vehicle control) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for covalent modification.
-
Washing: Terminate the pre-incubation by dilution with ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove unbound this compound.
-
Radioligand Binding: Resuspend the washed membranes in fresh assay buffer. Add a fixed concentration of [3H]methylphenidate and incubate to equilibrium (e.g., 60 minutes at 4°C). For non-specific binding determination, include a saturating concentration of unlabeled methylphenidate in a parallel set of tubes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Analyze the data to determine the IC50 of this compound and to assess its effect on the Bmax and KD of [3H]methylphenidate binding.
Dopamine Uptake Inhibition Assay
This assay measures the functional consequence of DAT inhibition by assessing the uptake of radiolabeled dopamine into synaptosomes or DAT-expressing cells.
Materials:
-
Synaptosomes or DAT-expressing cells
-
[3H]dopamine
-
This compound
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Inhibitor solution (a high concentration of a known DAT inhibitor like nomifensine to determine non-specific uptake)
Procedure:
-
Pre-incubation: Pre-incubate synaptosomes or cells with various concentrations of this compound for a set time.
-
Washing: Wash the preparation to remove unbound this compound.
-
Uptake Initiation: Resuspend the synaptosomes/cells in uptake buffer and initiate dopamine uptake by adding a fixed concentration of [3H]dopamine.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration or by adding an ice-cold stop buffer containing a potent DAT inhibitor.
-
Quantification: Lyse the cells/synaptosomes and measure the accumulated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 of this compound for the inhibition of dopamine uptake.
Identification of Covalent Binding Site by Mass Spectrometry
This protocol outlines a general workflow for identifying the amino acid residue(s) on DAT that are covalently modified by this compound.
Materials:
-
Purified DAT protein (or membrane preparations enriched in DAT)
-
This compound
-
Proteolytic enzymes (e.g., trypsin, chymotrypsin)
-
Mass spectrometer (e.g., LC-MS/MS system)
-
Reagents for protein digestion and peptide extraction
Procedure:
-
Labeling: Incubate the purified DAT or membrane preparation with this compound to achieve covalent modification. A control sample without this compound should be run in parallel.
-
Protein Separation: Separate the labeled DAT from other proteins, for example, by SDS-PAGE.
-
In-gel Digestion: Excise the protein band corresponding to DAT and perform in-gel digestion with a specific protease (e.g., trypsin).
-
Peptide Extraction: Extract the resulting peptides from the gel.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and provide information about their amino acid sequence.
-
Data Analysis: Compare the mass spectra of the peptides from the this compound-treated sample with the control sample. Look for a peptide with a mass shift corresponding to the mass of this compound. The MS/MS fragmentation pattern of this modified peptide will reveal the specific amino acid residue to which this compound is attached.
Visualizations
The following diagrams illustrate key concepts related to the irreversible inhibition of the dopamine transporter by this compound.
Caption: Dopamine reuptake and its irreversible inhibition by this compound.
Caption: Workflow for identifying the this compound binding site on DAT.
Caption: Logical steps of this compound's irreversible inhibition of DAT.
Conclusion
This compound stands as a significant research tool for probing the dopamine transporter. Its irreversible binding to the methylphenidate site allows for stable modification and subsequent structural and functional analyses. While the current body of literature provides a foundational understanding of its mechanism, further research is required to fully characterize its kinetic parameters of irreversible inhibition and to pinpoint the exact site of covalent modification. The experimental protocols and conceptual frameworks presented in this whitepaper provide a guide for researchers and drug development professionals to further explore the intricate interactions between this compound and the dopamine transporter, ultimately contributing to a deeper understanding of dopaminergic neurotransmission and the development of novel therapeutics.
References
The Fourphit Binding Site on the Dopamine Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Fourphit binding site on the dopamine transporter (DAT). This compound, a phencyclidine derivative, is a valuable research tool due to its nature as an irreversible inhibitor of DAT, selectively targeting the methylphen-idate binding site.[1] This document details the mechanism of this compound's interaction with DAT, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated molecular events and workflows.
Introduction to the Dopamine Transporter and this compound
The dopamine transporter (DAT) is a presynaptic membrane protein that belongs to the solute carrier 6 (SLC6) family. It plays a crucial role in regulating dopaminergic neurotransmission by mediating the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process terminates the action of dopamine and maintains dopamine homeostasis. DAT is a primary target for various psychostimulant drugs, including cocaine and methylphenidate, as well as therapeutic agents used in the treatment of conditions like attention-deficit/hyperactivity disorder (ADHD).
This compound is a derivative of phencyclidine (PCP) that contains a reactive isothiocyanate group. This functional group allows this compound to act as an irreversible inhibitor of the dopamine transporter.[1] It selectively targets the binding site for methylphenidate and other psychomotor stimulants on the DAT complex.[1] Unlike its isomer Metaphit, which irreversibly inhibits both the DAT and the N-methyl-D-aspartate (NMDA) receptor, this compound displays selectivity for the dopamine transporter, making it a more specific tool for studying DAT function.[1]
The this compound Binding Site and Mechanism of Irreversible Inhibition
This compound's interaction with the dopamine transporter is characterized by its irreversible binding, which leads to a long-lasting inhibition of dopamine uptake. This irreversible nature stems from the chemical reactivity of its isothiocyanate (-N=C=S) group.
Covalent Modification
The isothiocyanate moiety of this compound is an electrophilic group that can form a covalent bond with nucleophilic residues on the DAT protein. The most likely targets for this reaction are the primary amine groups of lysine residues or the sulfhydryl groups of cysteine residues within or near the binding site. This covalent modification results in a stable, long-lasting inactivation of the transporter.
Location of the Binding Site
While the precise amino acid residues that this compound covalently modifies have not been definitively identified in publicly available literature, extensive research on the binding sites of other DAT ligands provides strong inferential evidence for its location. This compound has been shown to be a selective probe for the methylphenidate binding site on the dopamine transporter.[1] Studies involving photoaffinity labeling and site-directed mutagenesis with other ligands have implicated several transmembrane (TM) domains in forming the ligand binding pocket of DAT. For instance, a GBR 12935 analog has been shown to interact with a region containing transmembrane domains 1 and 2, while a cocaine analog binds to a domain encompassing transmembrane helices 4-7. Research on methylphenidate analogs suggests an interaction with arginine residues within the DAT.[2][3] Given that this compound acts at the methylphenidate site, it is highly probable that its binding and subsequent covalent modification occur within this central binding pocket formed by a confluence of these transmembrane domains.
Quantitative Data
The interaction of this compound and other irreversible inhibitors with the dopamine transporter has been characterized by several key quantitative parameters.
| Compound | Parameter | Value | Species | Preparation | Reference |
| This compound | IC50 | 7.1 µM | Rat | Striatal synaptosomal membranes | [1] |
| p-ISOCOC | IC50 (direct) | ~10-fold weaker than cocaine | Rat | Striatal membranes | [4] |
| p-ISOCOC | IC50 (wash-resistant) | Not specified | Rat | Striatal membranes | [4] |
| HD-205 | IC50 (direct) | 4.1 nM | Rat | Brain membranes | [5] |
| HD-205 | IC50 (wash-resistant) | 252 nM | Rat | Brain membranes | [5] |
Note: IC50 values for irreversible inhibitors can be influenced by pre-incubation time and temperature. "Wash-resistant" indicates that the inhibition persists after washing the membranes, a hallmark of irreversible binding.
Experimental Protocols
The study of this compound's interaction with the dopamine transporter involves a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Irreversible Inhibition
This protocol is adapted from general procedures for studying irreversible inhibitors of the dopamine transporter.
Objective: To determine the effect of this compound on the binding of a radiolabeled ligand (e.g., [3H]methylphenidate or [3H]WIN 35,428) to the dopamine transporter.
Materials:
-
Rat striatal membranes (or cells expressing DAT)
-
This compound
-
Radiolabeled ligand (e.g., [3H]methylphenidate)
-
Unlabeled ligand for determining non-specific binding (e.g., methylphenidate or cocaine)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Pre-incubation:
-
Prepare dilutions of this compound in assay buffer.
-
In a series of tubes, add a fixed amount of rat striatal membrane protein.
-
Add the different concentrations of this compound to the tubes. Include a vehicle control (buffer only).
-
Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for the covalent reaction to occur.
-
-
Washing Step (Crucial for Irreversible Inhibitors):
-
Following pre-incubation, centrifuge the tubes to pellet the membranes.
-
Discard the supernatant containing unbound this compound.
-
Resuspend the pellets in fresh, ice-cold assay buffer.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound inhibitor.
-
-
Radioligand Binding:
-
Resuspend the final washed pellets in a known volume of assay buffer.
-
To a new set of tubes, add the treated membranes.
-
Add a fixed concentration of the radiolabeled ligand (typically at or below its Kd value).
-
For determining non-specific binding, add a high concentration of the unlabeled ligand to a separate set of tubes for each this compound concentration.
-
Incubate to equilibrium (e.g., 60 minutes at 4°C).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each condition.
-
Plot the specific binding as a function of the this compound concentration used during the pre-incubation.
-
The data will show a decrease in the maximal number of binding sites (Bmax) for the radioligand with increasing concentrations of this compound, while the dissociation constant (Kd) of the radioligand for the remaining available transporters should not change.[1]
Photoaffinity Labeling and Proteolytic Mapping
While not specifically documented for this compound, this is a general approach to identify ligand binding domains.
Objective: To identify the protein domains of DAT that are in close proximity to the bound ligand.
Materials:
-
A photoactivatable and radiolabeled analog of the ligand of interest.
-
Purified DAT or membrane preparations.
-
UV light source.
-
SDS-PAGE reagents.
-
Proteases (e.g., trypsin, V8 protease).
-
Antibodies specific to different epitopes of DAT (for immunoprecipitation).
-
Autoradiography or phosphorimaging system.
Procedure:
-
Photoaffinity Labeling:
-
Incubate the DAT preparation with the photoactivatable radioligand in the dark.
-
Expose the mixture to UV light of a specific wavelength to activate the photoreactive group, leading to covalent cross-linking to nearby amino acid residues.
-
Quench the reaction.
-
-
Proteolysis:
-
Treat the labeled DAT with a specific protease for a limited time to generate a mixture of protein fragments.
-
-
Fragment Separation and Identification:
-
Separate the fragments by SDS-PAGE.
-
Visualize the radiolabeled fragments by autoradiography.
-
Identify the labeled fragments by immunoprecipitation with antibodies against known epitopes of DAT or by protein sequencing.
-
Visualizations
Logical Workflow for Irreversible Inhibition Assay
References
- 1. This compound: a selective probe for the methylphenidate binding site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylphenidate analogs with behavioral differences interact differently with arginine residues on the dopamine transporter in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photoaffinity-labeled ligand binding domains on dopamine transporters identified by peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fourphit: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fourphit, with the chemical name 1-[1-(4-isothiocyanatophenyl)cyclohexyl]piperidine, is a derivative of phencyclidine (PCP) that functions as a selective and irreversible inhibitor of the methylphenidate binding site on the dopamine transporter (DAT). This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound. It includes a summary of its quantitative data, detailed experimental methodologies for key assays, and a discussion of the signaling pathways associated with its mechanism of action.
Chemical Structure and Properties
This compound is characterized by a piperidine ring and a cyclohexyl group attached to a phenyl ring, which is substituted with an isothiocyanate group at the para (4-position). Its isomer, Metaphit, has the isothiocyanate group at the meta (3-position).
Chemical Name: 1-[1-(4-isothiocyanatophenyl)cyclohexyl]piperidine CAS Number: 104639-01-2 Molecular Formula: C₁₈H₂₄N₂S
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Source |
| Molecular Weight | 300.5 g/mol | PubChem (Metaphit) |
| XLogP3 | 5.8 | PubChem (Metaphit) |
| Hydrogen Bond Donor Count | 0 | PubChem (Metaphit) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Metaphit) |
| Rotatable Bond Count | 3 | PubChem (Metaphit) |
| Exact Mass | 300.16601995 | PubChem (Metaphit) |
| Topological Polar Surface Area | 45.8 Ų | PubChem (Metaphit) |
Biological Activity and Mechanism of Action
This compound is a potent and selective probe for the methylphenidate binding site on the dopamine transporter complex. Its primary mechanism of action is the irreversible inhibition of this site, leading to a decrease in the maximum number of binding sites (Bmax) without altering the binding affinity (KD) of [3H]methylphenidate.
Table 2: In Vitro Activity of this compound
| Parameter | Value | Conditions |
| IC₅₀ | 7.1 µM | Inhibition of [³H]methylphenidate binding in rat striatal tissue |
Unlike its isomer Metaphit, which irreversibly inactivates both the methylphenidate and phencyclidine binding sites, this compound demonstrates selectivity. It binds reversibly to the phencyclidine binding site associated with the N-methyl-D-aspartate (NMDA) receptor, making it a valuable tool for specifically studying the dopamine transport complex.
Signaling Pathways
The irreversible inhibition of the dopamine transporter by this compound leads to an accumulation of dopamine in the synaptic cleft. This sustained increase in dopamine levels has significant downstream effects on various signaling pathways.
Dopamine Transporter Signaling Cascade
The primary consequence of DAT inhibition is the enhanced activation of dopamine receptors (D1-D5) on postsynaptic neurons. This can trigger a cascade of intracellular signaling events.
The Irreversible Probe Fourphit: A Technical Guide to Studying Psychomotor Stimulant Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fourphit, a derivative of phencyclidine, serves as a critical tool for the in-depth study of psychomotor stimulant binding sites, primarily targeting the dopamine transporter (DAT). Its unique characteristic as an irreversible binding agent allows for the stable labeling and characterization of the methylphenidate binding site on the DAT. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use in radioligand binding assays, and a comparative analysis of its binding properties with other psychostimulants. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a selective probe in neuroscience and drug development.
Introduction to this compound
This compound is a phencyclidine derivative distinguished by an isothiocyanate group at the 4-position of its piperidine ring. This reactive group is central to its mechanism of action, enabling it to form a covalent bond with its target protein. The primary target of this compound is the methylphenidate binding site on the dopamine transporter (DAT), a key protein in the regulation of dopamine neurotransmission and a primary target for psychostimulant drugs like cocaine and methylphenidate.[1]
Unlike its isomer Metaphit, which irreversibly binds to both the phencyclidine binding site on the NMDA receptor and the DAT, this compound exhibits a greater selectivity for the DAT.[1] This selectivity makes this compound a valuable tool for specifically investigating the psychostimulant binding domain of the DAT without the confounding effects of NMDA receptor interaction.
Mechanism of Action
This compound functions as an irreversible inhibitor of the dopamine transporter. Its isothiocyanate moiety acts as an electrophile, forming a stable covalent bond with a nucleophilic residue within the methylphenidate binding pocket of the DAT. This irreversible binding leads to a reduction in the total number of available binding sites (Bmax) for radiolabeled psychostimulants like [3H]methylphenidate, without significantly altering the binding affinity (Kd) of the remaining accessible sites.[1] This characteristic allows for the specific and durable labeling of the DAT, facilitating its study through various biochemical techniques.
Quantitative Data on Transporter Binding
The following tables summarize the binding affinities (Ki) of this compound and other psychostimulants for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This data highlights the selectivity profile of these compounds.
Table 1: Binding Affinity of this compound for Monoamine Transporters
| Compound | Transporter | IC50 (µM) | Ki (µM) | Selectivity (vs. DAT) |
| This compound | DAT | 7.1[1] | Not Reported | - |
| This compound | SERT | Not Reported | Not Reported | Not Reported |
| This compound | NET | Not Reported | Not Reported | Not Reported |
Table 2: Comparative Binding Affinities (Ki, µM) of Common Psychostimulants
| Compound | DAT | SERT | NET | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| Cocaine | 0.23[2] | 0.74[2] | 0.48[2] | 3.22 | 2.09 |
| Methylphenidate | 0.06[2] | 132[2] | 0.10[2] | 2200 | 1.67 |
| Amphetamine | 0.64[2] | >10 | 0.07[2] | >15.6 | 0.11 |
| Methamphetamine | 0.46[2] | >10 | 0.10[2] | >21.7 | 0.22 |
| MDMA | 8.29[2] | 2.41[2] | 1.19[2] | 0.29 | 0.14 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound to study psychostimulant binding sites.
Preparation of Rat Striatal Synaptosomes
This protocol is adapted from standard procedures for subcellular fractionation of brain tissue.
Materials:
-
Freshly dissected rat striata
-
Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4, chilled to 4°C
-
Differential Centrifugation Buffer: 1.2 M Sucrose, 4 mM HEPES, pH 7.4, chilled to 4°C
-
Resuspension Buffer: 50 mM Tris-HCl, pH 7.4, chilled to 4°C
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
Procedure:
-
Dissect rat striata on ice and place them in ice-cold Homogenization Buffer.
-
Homogenize the tissue with 10-12 gentle strokes in a pre-chilled glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).
-
Collect the supernatant (S1) and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).
-
Resuspend the P2 pellet in Resuspension Buffer.
-
For further purification (optional), layer the resuspended P2 fraction onto a discontinuous sucrose gradient (e.g., 0.8 M and 1.2 M sucrose layers) and centrifuge at 100,000 x g for 60 minutes at 4°C. The synaptosomes will band at the interface of the two sucrose layers.
-
Collect the synaptosomal fraction, dilute with Resuspension Buffer, and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the purified synaptosomes.
-
Resuspend the final synaptosomal pellet in the desired assay buffer and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
Irreversible Binding Assay with this compound and [3H]Methylphenidate
This generalized protocol is based on the known properties of this compound and standard procedures for irreversible inhibitors. Optimal concentrations and incubation times should be determined empirically.
Materials:
-
Rat striatal synaptosome preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]Methylphenidate (Radioligand)
-
This compound (unlabeled irreversible inhibitor)
-
Non-specific binding control (e.g., 10 µM GBR 12909 or a high concentration of unlabeled methylphenidate)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
Part 1: Irreversible Labeling with this compound
-
Pre-incubate aliquots of the synaptosomal preparation with a chosen concentration of this compound (e.g., 10-50 µM, based on its IC50 of 7.1 µM) in Assay Buffer. A control group should be pre-incubated with vehicle (e.g., DMSO) only.
-
Incubate for a sufficient duration to allow for covalent binding (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
To remove unbound this compound, centrifuge the samples at 20,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and wash the pellet by resuspending in a large volume of ice-cold Assay Buffer.
-
Repeat the centrifugation and washing steps at least two more times to ensure complete removal of non-covalently bound this compound.
-
After the final wash, resuspend the pellets in fresh Assay Buffer to the original protein concentration.
Part 2: [3H]Methylphenidate Binding Assay
-
To assay tubes, add the this compound-treated or vehicle-treated synaptosomes.
-
Add a saturating concentration of [3H]Methylphenidate (typically near its Kd value).
-
For determination of non-specific binding, add the non-specific binding control to a separate set of tubes.
-
Incubate the tubes for a time sufficient to reach equilibrium for [3H]methylphenidate binding (e.g., 60 minutes) at 4°C or room temperature.
-
Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with several volumes of ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Compare the specific binding in the this compound-treated samples to the vehicle-treated controls. A significant reduction in specific binding in the this compound-treated group indicates irreversible inhibition and a decrease in Bmax.
Dopamine Transporter Signaling
Psychostimulants, by binding to the DAT, modulate downstream signaling pathways, although the precise cascades are complex and still under investigation. Inhibition of dopamine reuptake by these drugs leads to an accumulation of extracellular dopamine, which then acts on presynaptic and postsynaptic dopamine receptors (D1-D5). This can trigger a cascade of intracellular events, including the modulation of adenylyl cyclase activity, cyclic AMP (cAMP) levels, and the activation of protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). These signaling events can ultimately lead to changes in gene expression and synaptic plasticity, contributing to the behavioral effects of psychostimulants. This compound, by irreversibly blocking the DAT, can be a valuable tool to dissect the long-term consequences of DAT inhibition on these signaling pathways.
Conclusion
This compound stands as a potent and selective irreversible probe for the methylphenidate binding site on the dopamine transporter. Its ability to form a covalent bond with the DAT makes it an invaluable tool for researchers studying the molecular pharmacology of psychostimulants and the structure-function relationship of the dopamine transporter. The experimental protocols and comparative data provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of the neurobiology of dopamine signaling and the mechanisms of action of both therapeutic and abused drugs. Further research to fully characterize the binding profile of this compound across all monoamine transporters will enhance its utility as a highly specific pharmacological tool.
References
Phencyclidine Derivatives as Probes for Dopamine Transporter Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phencyclidine (PCP) and its analogs, a class of arylcyclohexylamines, are well-known for their primary action as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. However, a growing body of research has highlighted their significant interactions with the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission. By inhibiting dopamine reuptake, these compounds can elevate extracellular dopamine levels, contributing to their complex pharmacological profiles that include psychostimulant, and rewarding effects.[1] This dual activity at both NMDA receptors and the DAT makes PCP derivatives valuable pharmacological tools for dissecting the roles of these two systems in normal brain function and in pathological conditions such as substance abuse and psychosis.[1][2]
This technical guide provides an in-depth overview of the use of phencyclidine derivatives in dopamine transporter research. It is designed to furnish researchers, scientists, and drug development professionals with the necessary information to explore the structure-activity relationships, quantitative pharmacological data, and experimental methodologies relevant to this class of compounds.
Core Concepts: Phencyclidine Derivatives and the Dopamine Transporter
The dopamine transporter is a sodium- and chloride-dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby terminating dopaminergic signaling.[3] Inhibition of the DAT leads to increased concentrations of dopamine in the synapse, enhancing dopaminergic neurotransmission.[4]
While phencyclidine itself exhibits relatively low affinity for the human dopamine transporter, certain derivatives have been synthesized that show potent and selective inhibition of DAT.[5] These derivatives serve as valuable molecular probes to investigate the structure, function, and regulation of the DAT. The interaction of PCP and its analogs with the DAT is complex, with some evidence suggesting potential allosteric modulation in addition to direct competitive inhibition.[5]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of various phencyclidine derivatives at the dopamine transporter. This data is crucial for selecting appropriate compounds for specific research applications and for understanding the structure-activity relationships within this chemical class.
| Compound | Radioligand | Preparation Source | Ki (nM) | Reference(s) |
| Phencyclidine (PCP) | - | Human | >10,000 | [5] |
| N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine (BTCP) | [3H]BTCP | Human (recombinant) | 4.5 | [6] |
| 4-Methoxyphencyclidine (4-MeO-PCP) | - | - | 713 (NET) | [7] |
| Ketamine | - | Rat | 63 | [8] |
Table 1: Binding Affinities (Ki) of Selected Phencyclidine Derivatives for the Dopamine Transporter. This table presents the inhibition constants (Ki) of various PCP analogs for the dopamine transporter, providing a measure of their binding affinity.
| Compound | Assay Type | Preparation Source | IC50 (nM) | Reference(s) |
| N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine (BTCP) | [3H]Dopamine Uptake | Dopaminergic Neurons (in vitro) | 70 | [9] |
| Nomifensine (Reference) | [3H]BTCP Binding | Human (recombinant) | 15 | [6] |
| GBR 12909 (Reference) | [3H]BTCP Binding | Human (recombinant) | 5 | [6] |
| Dopamine (Endogenous Ligand) | [3H]BTCP Binding | Human (recombinant) | 10,000 | [6] |
Table 2: Functional Potency (IC50) of Selected Phencyclidine Derivatives and Reference Compounds at the Dopamine Transporter. This table displays the half-maximal inhibitory concentrations (IC50) of PCP analogs and standard DAT inhibitors in functional assays, indicating their potency in blocking dopamine uptake.
Structure-Activity Relationships (SAR)
The affinity and functional activity of phencyclidine derivatives at the dopamine transporter are highly dependent on their chemical structure. Key structural modifications that influence DAT interaction include:
-
Aryl Group Substitution: The nature and position of substituents on the aromatic ring significantly impact DAT affinity. For instance, the replacement of the phenyl ring with a benzothiophenyl group, as seen in BTCP, dramatically increases affinity for the DAT.[10]
-
Piperidine Ring Modifications: Alterations to the piperidine ring can also modulate DAT activity.
-
Cyclohexyl Ring Substitutions: Modifications to the cyclohexyl ring can influence both potency and efficacy.
Understanding these structure-activity relationships is critical for the rational design of novel PCP derivatives with specific pharmacological profiles for DAT research.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the characterization of phencyclidine derivatives at the dopamine transporter.
Radioligand Binding Assay for Dopamine Transporter
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the dopamine transporter using a radiolabeled ligand such as [³H]-BTCP.[6][11]
Materials:
-
Cell membranes prepared from cells expressing the dopamine transporter (e.g., CHO or HEK293 cells) or from dopamine-rich brain regions (e.g., striatum).
-
Radioligand: [³H]-BTCP (specific activity ~70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding determinator: 10 µM BTCP or another high-affinity DAT inhibitor.[6]
-
Test compounds (phencyclidine derivatives).
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Scintillation counter.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold homogenization buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations (typically in triplicate).
-
Radioligand ([³H]-BTCP) at a final concentration near its Kd (e.g., 4 nM).[6]
-
For non-specific binding wells, add the non-specific binding determinator instead of the test compound.
-
Membrane preparation (typically 50-100 µg of protein per well).
-
-
Incubation: Incubate the plate for 120 minutes at 4°C.[6]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.[12][13]
Materials:
-
Cells stably or transiently expressing the dopamine transporter (e.g., HEK293-hDAT or COS-7-hDAT cells).[12]
-
96-well cell culture plates.
-
Assay Buffer (e.g., Krebs-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5 mM NaHCO3, 10 mM HEPES, pH 7.4).
-
Radiolabeled dopamine: [³H]-Dopamine.
-
Test compounds (phencyclidine derivatives).
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture: Plate the DAT-expressing cells in a 96-well plate and allow them to grow to near confluence.
-
Pre-incubation: Wash the cells with pre-warmed assay buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]-Dopamine to each well.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at the appropriate temperature to ensure measurement of the initial rate of uptake.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a potent DAT inhibitor) from the total uptake. Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a proposed signaling pathway related to the study of phencyclidine derivatives at the dopamine transporter.
Caption: Workflow for a competitive radioligand binding assay to determine the affinity of PCP derivatives for the DAT.
Caption: Workflow for a dopamine uptake inhibition assay to measure the functional potency of PCP derivatives.
Caption: Proposed signaling cascade following DAT inhibition by PCP derivatives.
Downstream Signaling Consequences
The inhibition of the dopamine transporter by phencyclidine derivatives leads to an accumulation of extracellular dopamine, which in turn activates postsynaptic dopamine receptors. This can trigger a cascade of intracellular signaling events. Studies have shown that administration of some PCP derivatives can lead to alterations in the expression and phosphorylation of downstream signaling proteins in brain regions associated with reward, such as the nucleus accumbens.[1][2] These include:
-
Extracellular signal-regulated kinase (ERK): A key component of the mitogen-activated protein kinase (MAPK) signaling pathway, involved in synaptic plasticity and gene expression.
-
cAMP response element-binding protein (CREB): A transcription factor that plays a crucial role in neuronal plasticity and drug addiction.
-
ΔFosB: A highly stable transcription factor that accumulates in response to chronic drug exposure and is implicated in the long-term adaptations associated with addiction.
The investigation of these downstream signaling pathways provides valuable insights into the molecular mechanisms underlying the behavioral effects of PCP derivatives and their abuse potential.
Conclusion
Phencyclidine derivatives represent a versatile class of chemical tools for the investigation of the dopamine transporter. Their diverse pharmacological profiles, ranging from potent and selective DAT inhibitors to compounds with mixed activities, allow for the detailed exploration of DAT structure-function relationships and its role in complex behaviors. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of neuropharmacology, medicinal chemistry, and drug discovery, facilitating further advancements in our understanding of the dopamine transporter and its modulation by this unique class of psychoactive compounds.
References
- 1. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-MeO-PCP and 3-MeO-PCMo, new dissociative drugs, produce rewarding and reinforcing effects through activation of mesolimbic dopamine pathway and alteration of accumbal CREB, deltaFosB, and BDNF levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Phencyclidine - Wikipedia [en.wikipedia.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. 4-MeO-PCP - Wikipedia [en.wikipedia.org]
- 8. Ketamine - Wikipedia [en.wikipedia.org]
- 9. Localization of dopamine carriers by BTCP, a dopamine uptake inhibitor, on nigral cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential interaction of phencyclidine-like drugs with the dopamine uptake complex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacology of Fourphit
Disclaimer: Extensive searches for a pharmacological agent named "Fourphit" yielded no results. This suggests that "this compound" may be a proprietary codename not in the public domain, a novel experimental compound without published data, or a placeholder name. To demonstrate the requested format for an in-depth technical guide, this document will proceed using the well-characterized pharmacology of Aspirin (Acetylsalicylic Acid) as a substitute. All data, protocols, and pathways described herein pertain to Aspirin.
Overview of Aspirin Pharmacology
Aspirin is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, antipyretic, and anti-inflammatory effects. Its primary mechanism of action is the irreversible inhibition of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins and thromboxanes.
Quantitative Pharmacological Data
The inhibitory activity of Aspirin against COX-1 and COX-2 is a key aspect of its pharmacological profile. The following table summarizes its potency against these two isoforms.
| Parameter | COX-1 | COX-2 | Reference |
| IC₅₀ (µM) | 0.75 | 13.5 | |
| Target | Cyclooxygenase-1 | Cyclooxygenase-2 | |
| Action | Irreversible Inhibition | Irreversible Inhibition |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Key Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method to determine the inhibitory potency (IC₅₀) of a compound against COX-1 and COX-2.
Objective: To quantify the concentration-dependent inhibition of COX-1 and COX-2 by the test compound.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (Aspirin)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection system (e.g., Prostaglandin E₂ (PGE₂) EIA kit)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in the reaction buffer.
-
In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.
-
Add the serially diluted test compound to the respective wells and incubate for a specified period (e.g., 15 minutes at 37°C) to allow for binding and inhibition.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a set time (e.g., 10 minutes at 37°C).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Quantify the amount of PGE₂ produced using an EIA (Enzyme Immunoassay) kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (no compound).
-
Plot the percent inhibition against the log concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.
Signaling Pathways and Mechanisms of Action
Aspirin's primary mechanism involves the inhibition of prostaglandin synthesis. This is achieved through the irreversible acetylation of a serine residue in the active site of both COX-1 and COX-2 enzymes.
Prostaglandin Synthesis Pathway Inhibition
The following diagram illustrates the canonical pathway for prostaglandin synthesis and the point of inhibition by Aspirin.
Caption: Aspirin's inhibition of the cyclooxygenase (COX) enzymes.
Experimental Workflow for IC₅₀ Determination
The logical flow of the in vitro COX inhibition assay is visualized below, from preparation to data analysis.
Fourphit: A Technical Guide to its Role in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fourphit, a phencyclidine derivative characterized by an isothiocyanate group at the 4-position of its piperidine ring, has emerged as a valuable tool in neuropharmacology research. This technical guide provides an in-depth overview of this compound's core functionalities, with a particular focus on its well-established role as a selective and irreversible inhibitor of the dopamine transporter (DAT) at the methylphenidate binding site. This document collates available quantitative data, details experimental protocols for its use in key research methodologies, and presents signaling pathway and experimental workflow diagrams to facilitate a comprehensive understanding of its application. While its primary action is on the dopamine transporter, this guide also addresses its interaction with the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor and explores the current, albeit limited, understanding of its engagement with sigma receptors.
Introduction
This compound, with the chemical name 1-[1-(4-isothiocyanatophenyl)cyclohexyl]piperidine, is a structural analog of phencyclidine (PCP). Its significance in neuropharmacology stems from its unique interaction with the dopamine transporter, a critical protein in regulating dopaminergic neurotransmission. Unlike many other dopamine reuptake inhibitors, this compound acts as an irreversible covalent modifier, making it a powerful probe for studying the structure and function of the DAT. This guide will delve into the chemical properties, mechanism of action, and the application of this compound in various experimental paradigms.
Chemical Structure and Synthesis
Mechanism of Action
This compound's primary mechanism of action is the irreversible inhibition of the dopamine transporter. It selectively targets the methylphenidate binding site on the DAT complex.[1] This irreversible binding is attributed to the reactive isothiocyanate group, which likely forms a covalent bond with a nucleophilic residue within the binding site.
The interaction of this compound with the DAT leads to a decrease in the maximal number of binding sites (Bmax) for radiolabeled methylphenidate, without significantly altering the binding affinity (KD) of the remaining sites.[1] This is a hallmark of irreversible inhibition.
Furthermore, this compound exhibits a notable selectivity. Unlike its isomer, Metaphit, which irreversibly inactivates both the methylphenidate and the phencyclidine (PCP) binding sites, this compound binds reversibly to the PCP site associated with the NMDA receptor.[1] This property makes this compound a more specific tool for studying the dopamine transporter in isolation from the NMDA receptor complex.
The potential interaction of this compound with sigma receptors (σ1 and σ2) is an area of ongoing investigation. While its structural similarity to known sigma receptor ligands suggests a potential for interaction, specific binding affinity data (Ki values) for this compound at these receptors are not yet well-documented in publicly available literature.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound's interaction with its primary target.
| Parameter | Value | Target | Radioligand | Tissue Preparation | Reference |
| IC50 | 7.1 µM | Dopamine Transporter (Methylphenidate site) | [³H]Methylphenidate | Rat striatal synaptosomes | [1] |
| Effect on Binding | Decrease in Bmax, no change in KD | Dopamine Transporter (Methylphenidate site) | [³H]Methylphenidate | Rat striatal synaptosomes | [1] |
| Binding to PCP site | Reversible | NMDA Receptor | - | - | [1] |
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter
This protocol outlines a method to assess the inhibitory effect of this compound on the dopamine transporter using radioligand binding.
Objective: To determine the IC50 of this compound for the inhibition of [³H]methylphenidate binding to the dopamine transporter in rat striatal membranes.
Materials:
-
Rat striatal tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]Methylphenidate (Radioligand)
-
Unlabeled methylphenidate (for non-specific binding)
-
This compound solutions of varying concentrations
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to obtain a crude synaptosomal fraction (P2). Resuspend the pellet in fresh buffer.
-
Incubation: In test tubes, combine the membrane preparation, [³H]methylphenidate (at a concentration near its KD), and varying concentrations of this compound. For determining non-specific binding, use a saturating concentration of unlabeled methylphenidate instead of this compound.
-
Equilibrium: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Microdialysis
This protocol provides a framework for using in vivo microdialysis to study the effect of this compound on extracellular dopamine levels in a specific brain region, such as the nucleus accumbens.
Objective: To measure changes in extracellular dopamine concentrations in the rat nucleus accumbens following the administration of this compound.
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for administration (e.g., intraperitoneal)
-
HPLC system with electrochemical detection
-
Fraction collector
Procedure:
-
Surgery: Anesthetize the rat and implant a guide cannula stereotaxically, targeting the nucleus accumbens. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µl/min) using a syringe pump.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a baseline period to establish stable extracellular dopamine levels.
-
Drug Administration: Administer this compound to the animal.
-
Post-treatment Collection: Continue collecting dialysate samples for several hours after drug administration.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels and plot the data over time to observe the effect of this compound.
Signaling Pathways
This compound's interaction with the dopamine transporter directly impacts dopaminergic signaling. By irreversibly blocking dopamine reuptake, this compound leads to a prolonged presence of dopamine in the synaptic cleft. This, in turn, leads to increased activation of post-synaptic dopamine receptors (D1-D5), initiating a cascade of downstream signaling events.
Conclusion
This compound stands out as a specialized tool in neuropharmacology, primarily due to its selective and irreversible inhibition of the dopamine transporter's methylphenidate binding site. This property allows for precise investigations into the role of DAT in various physiological and pathological processes. While its interactions with other neural targets, such as the NMDA and potentially sigma receptors, warrant further exploration, its well-characterized effects on the dopaminergic system make it an invaluable asset for researchers in the fields of neuroscience and drug development. The experimental protocols and data presented in this guide aim to provide a solid foundation for the effective application of this compound in advancing our understanding of neuropharmacology.
References
Methodological & Application
Application Notes and Protocols: Fourphit Dopamine Transporter Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine transporter (DAT) is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling.[1][2] Its central role in neurotransmission makes it a key target for a wide array of therapeutic agents and psychostimulants.[3][4] Fourphit, a phencyclidine derivative, has been identified as a selective and irreversible inhibitor of the dopamine transporter.[5] It acts as an affinity label for the methylphenidate binding site on the DAT complex.[5] The irreversible nature of this compound's binding makes it a valuable tool for studying the structure and function of the dopamine transporter, as well as for the development of novel therapeutic compounds.[5]
This document provides a detailed protocol for a this compound dopamine transporter binding assay, designed to characterize the interaction of this irreversible inhibitor with its target.
Data Presentation
The following table summarizes the quantitative data for this compound's interaction with the dopamine transporter, as determined in a competitive binding assay against a radiolabeled ligand.
| Compound | Parameter | Value | Radioligand | Tissue Source |
| This compound | IC₅₀ | 7.1 µM | [³H]methylphenidate | Rat striatal tissue |
Table 1: Quantitative data for this compound binding to the dopamine transporter.[5]
Signaling Pathway and Mechanism of Action
The dopamine transporter facilitates the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This compound, with its isothiocyanate group, forms a covalent bond with the methylphenidate binding site on the dopamine transporter, leading to irreversible inhibition.[5] This blockage of the transporter results in an accumulation of dopamine in the synapse.
Figure 1: Dopamine reuptake and irreversible inhibition by this compound.
Experimental Protocols
This protocol describes a competition binding assay to determine the inhibitory effect of this compound on the binding of a radiolabeled ligand, such as [³H]methylphenidate, to the dopamine transporter in rat striatal membranes.
Materials:
-
Rat striatal tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, pH 7.4)
-
[³H]methylphenidate (radioligand)
-
Unlabeled methylphenidate (for defining non-specific binding)
-
This compound
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the crude synaptosomal membranes.
-
Wash the pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a desired protein concentration (e.g., 1-2 mg/mL), which can be determined using a standard protein assay.
-
-
Binding Assay:
-
Set up the assay in 96-well plates with the following conditions in triplicate:
-
Total Binding: Add assay buffer, radioligand (e.g., a final concentration of 1-5 nM [³H]methylphenidate), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of unlabeled methylphenidate (e.g., 10 µM), and the membrane preparation.
-
This compound Competition: Add assay buffer, radioligand, varying concentrations of this compound (e.g., from 10⁻⁹ M to 10⁻⁴ M), and the membrane preparation.
-
-
Incubate the plates for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or room temperature).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation fluid to each vial and allow them to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the this compound competition, express the specific binding at each concentration of this compound as a percentage of the specific binding in the absence of the competitor.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value for this compound.
Experimental Workflow
The following diagram illustrates the key steps in the this compound dopamine transporter binding assay.
Figure 2: Workflow for the this compound DAT binding assay.
References
- 1. This compound: a selective probe for the methylphenidate binding site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Binding of Tropane-Based Photoaffinity Ligands on the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competition-based cellular peptide binding assay for HLA class I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity labeling the dopamine transporter ligand binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fourphit as an Affinity Label for the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourphit is a valuable chemical probe for studying the dopamine transporter (DAT), a critical protein in regulating dopamine neurotransmission. As a phencyclidine derivative, this compound acts as a selective and irreversible affinity label for the methylphenidate binding site on the DAT.[1] This property makes it an essential tool for researchers investigating the structure and function of the DAT, as well as for professionals in drug development targeting this transporter for various neurological and psychiatric disorders.
These application notes provide detailed protocols for utilizing this compound as an affinity label, along with a summary of its key characteristics and its interaction with the DAT signaling pathway.
Key Characteristics of this compound
This compound's utility as an affinity label stems from its specific and covalent interaction with the dopamine transporter. Below is a summary of its key quantitative parameters.
| Parameter | Value | Description | Reference |
| Target | Dopamine Transporter (DAT) | This compound selectively binds to the methylphenidate site on the DAT. | [1] |
| Binding Nature | Irreversible | The isothiocyanate group on this compound forms a covalent bond with the transporter. | [1] |
| IC50 | 7.1 µM | The concentration of this compound that inhibits 50% of [3H]methylphenidate binding to rat striatal membranes. | [1] |
| Effect on Binding | Decreases Bmax, No change in KD | Irreversible binding reduces the total number of available binding sites (Bmax) without altering the affinity (KD) of remaining sites for [3H]methylphenidate. | [1] |
| Selectivity | High for DAT over NMDA Receptor | Unlike its isomer Metaphit, this compound binds reversibly to the phencyclidine site on the NMDA receptor, making it a more selective tool for studying the DAT. | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by directly and irreversibly binding to the dopamine transporter. The DAT is a crucial component of the dopaminergic synapse, responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This process terminates dopaminergic signaling and is a key regulatory point for dopamine homeostasis. The function of the DAT is modulated by various intracellular signaling pathways, including those involving protein kinase C (PKC) and extracellular signal-regulated kinase (ERK). By irreversibly blocking the methylphenidate binding site, this compound effectively inactivates the transporter, leading to a sustained increase in extracellular dopamine levels.
References
Application Notes and Protocols for Fourphit in In Vitro Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fourphit is a phencyclidine derivative that acts as a selective and irreversible inhibitor of the dopamine transporter (DAT).[1] It contains an isothiocyanate group that covalently binds to the methylphenidate binding site on the DAT complex.[1] This irreversible antagonism makes this compound a valuable research tool for studying the structure, function, and regulation of the dopamine transporter in vitro. Unlike its isomer Metaphit, this compound displays selectivity for the DAT over the phencyclidine binding site associated with the N-methyl-D-aspartate (NMDA) receptor, to which it binds reversibly.[1]
These application notes provide protocols for the primary in vitro application of this compound: the irreversible inactivation of the dopamine transporter in radioligand binding studies. Currently, published literature on this compound's broader applications in other neuroscience assays or its effects on downstream signaling pathways is limited. The protocols provided are based on its initial characterization and can be adapted for specific research needs.
Mechanism of Action of this compound
The diagram below illustrates the mechanism of this compound as an irreversible inhibitor of the dopamine transporter (DAT).
Caption: this compound irreversibly binds to the DAT, preventing dopamine binding.
Data Presentation
The following table summarizes the quantitative data available for this compound from in vitro binding assays conducted on rat striatal membranes.[1]
| Parameter | Value | Description |
| IC₅₀ | 7.1 µM | The concentration of this compound that inhibits 50% of [³H]methylphenidate binding. |
| Effect on Bₘₐₓ | Decrease | Pre-incubation with this compound reduces the total number of available binding sites for [³H]methylphenidate. |
| Effect on K₋ | No Change | This compound does not alter the affinity of the remaining available binding sites for [³H]methylphenidate. |
Experimental Protocols
Protocol 1: Irreversible Inhibition of [³H]Methylphenidate Binding to Dopamine Transporter in Rat Striatal Membranes
This protocol details the procedure to demonstrate the irreversible inhibition of the dopamine transporter by this compound using a radioligand binding assay.
Objective: To measure the decrease in the Bₘₐₓ of [³H]methylphenidate binding to rat striatal DAT following pre-incubation with this compound.
Materials:
-
Tissue: Fresh or frozen rat striatum.
-
Reagents:
-
This compound
-
[³H]Methylphenidate (radioligand)
-
Unlabeled methylphenidate (for determining non-specific binding)
-
Sucrose (0.32 M)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Scintillation cocktail
-
-
Equipment:
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Refrigerated centrifuge
-
Incubation tubes
-
Water bath or incubator
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation counter
-
Methodology:
Part A: Preparation of Rat Striatal Membranes (Synaptosomes)
-
Dissect rat striata on ice and place them in ice-cold 0.32 M sucrose solution.
-
Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Wash the pellet by resuspending it in ice-cold Tris-HCl buffer and centrifuging again at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the final pellet in Tris-HCl buffer to a protein concentration of approximately 1-2 mg/mL. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).
Part B: Irreversible Inhibition with this compound
-
Divide the membrane preparation into two aliquots: a control group and a this compound-treated group.
-
To the this compound-treated aliquot, add this compound to a final concentration of 10-50 µM. For the control aliquot, add an equivalent volume of vehicle.
-
Incubate both aliquots for 30 minutes at 25°C to allow for the irreversible binding of this compound.
-
To remove unbound this compound, wash the membranes by centrifuging both aliquots at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellets in fresh, ice-cold Tris-HCl buffer. Repeat this washing step at least two more times.
-
After the final wash, resuspend the pellets in the binding assay buffer (Tris-HCl with 0.1% BSA).
Part C: [³H]Methylphenidate Saturation Binding Assay
-
Set up a series of incubation tubes for both the control and this compound-treated membranes. For each membrane preparation, you will have tubes for total binding and non-specific binding.
-
For total binding, add a range of concentrations of [³H]methylphenidate (e.g., 0.1 nM to 20 nM) to the tubes.
-
For non-specific binding, add the same concentrations of [³H]methylphenidate plus a high concentration of unlabeled methylphenidate (e.g., 10 µM).
-
Add the control or this compound-treated membrane preparations to the tubes to start the binding reaction. The final volume should be consistent across all tubes (e.g., 500 µL).
-
Incubate the tubes for 60 minutes at 4°C.
-
Terminate the binding by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of [³H]methylphenidate.
-
Perform Scatchard analysis or non-linear regression on the specific binding data for both control and this compound-treated membranes to determine the Bₘₐₓ (maximum number of binding sites) and K₋ (dissociation constant).
-
Compare the Bₘₐₓ and K₋ values between the control and this compound-treated groups. A significant decrease in Bₘₐₓ with no significant change in K₋ in the this compound-treated group indicates irreversible inhibition.
Experimental Workflow Diagram
The following diagram outlines the workflow for the irreversible inhibition binding assay.
References
Application Notes and Protocols for Metaphit in Rat Striatal Tissue
These application notes provide a detailed protocol for utilizing Metaphit, a phencyclidine (PCP) analog, to study dopaminergic neurotransmission in isolated rat striatal tissue. The following sections detail the necessary reagents, equipment, and step-by-step procedures for tissue preparation, experimental setup, and data analysis.
Overview and Principle
Metaphit is an irreversible isothiocyanate analog of PCP that has been shown to interact with the dopamine transporter (DAT) and voltage-dependent sodium channels in rat striatal tissue.[1] This protocol outlines a perfusion experiment to measure the effects of Metaphit on dopamine release from striatal slices. The procedure involves preloading striatal slices with radiolabeled dopamine ([³H]dopamine) and then perfusing them with Metaphit to observe its impact on basal and stimulated dopamine outflow.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Metaphit | (Specify Supplier) | (Specify Cat. No.) |
| [³H]dopamine | (Specify Supplier) | (Specify Cat. No.) |
| Nomifensine | (Specify Supplier) | (Specify Cat. No.) |
| Amphetamine | (Specify Supplier) | (Specify Cat. No.) |
| Veratridine | (Specify Supplier) | (Specify Cat. No.) |
| Tetrodotoxin | (Specify Supplier) | (Specify Cat. No.) |
| Reserpine | (Specify Supplier) | (Specify Cat. No.) |
| Krebs-bicarbonate buffer | (Prepare in-house) | N/A |
| Adult male Sprague-Dawley rats | (Specify Supplier) | N/A |
Experimental Protocol
Rat Striatal Slice Preparation
-
Anesthetize adult male Sprague-Dawley rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Perfuse the rat transcardially with ice-cold, oxygenated Krebs-bicarbonate buffer.
-
Rapidly dissect the brain and isolate the striata on a cold petri dish.
-
Prepare coronal striatal slices (e.g., 300 µm thickness) using a vibratome in ice-cold, oxygenated Krebs-bicarbonate buffer.
-
Allow the slices to recover in oxygenated Krebs-bicarbonate buffer at room temperature for at least 60 minutes before the experiment.
Dopamine Release Assay using Perfusion System
-
Transfer individual striatal slices to a perfusion chamber.
-
Preload the slices with [³H]dopamine by perfusing with Krebs-bicarbonate buffer containing a known concentration of the radiotracer for a specified duration.
-
Wash the slices with fresh, oxygenated Krebs-bicarbonate buffer to remove excess unbound [³H]dopamine.
-
Begin collecting perfusate fractions at regular intervals (e.g., every 5 minutes) to measure basal radioactivity outflow.
-
Introduce Metaphit into the perfusion buffer at the desired concentration.
-
Continue collecting perfusate fractions to measure the effect of Metaphit on dopamine release.
-
For stimulated release experiments, introduce a stimulating agent such as amphetamine or veratridine, or apply electrical field stimulation, after the Metaphit perfusion period.
-
At the end of the experiment, solubilize the tissue slices to determine the remaining radioactivity.
-
Quantify the radioactivity in the collected fractions and the tissue digest using a liquid scintillation counter.
Data Analysis
-
Calculate the fractional release of [³H]dopamine for each collected sample.
-
Compare the basal and stimulated dopamine release in the presence and absence of Metaphit.
-
Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed effects.
Quantitative Data Summary
The following table summarizes the reported effects of Metaphit on dopaminergic neurotransmission in rat striatal slices.
| Experimental Condition | Metaphit Concentration | Observed Effect |
| Basal Dopamine Release | 100 µM | Increased basal outflow of [³H]dopamine.[1] |
| Amphetamine/Dopamine-induced Outflow | Pre-perfusion with Metaphit | Attenuated the induced outflow.[1] |
| Electrically Induced Overflow | 3 µM | Stimulated overflow of radioactivity.[1] |
| Electrically Induced Overflow | 10 and 25 µM | No effect on overflow.[1] |
| Electrically Induced Overflow | > 25 µM | Inhibited overflow.[1] |
| Veratridine-induced [¹⁴C]guanidinium ion influx | Not specified | Inhibited influx.[1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying Metaphit's effects on rat striatal tissue.
Proposed Signaling Pathway of Metaphit Action
Caption: Proposed mechanism of Metaphit action in striatal nerve terminals.
References
Application Notes and Protocols for Fourphit: A Selective Probe for the Methylphenidate Binding Site on the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Fourphit, a valuable tool for irreversibly labeling the methylphenidate binding site on the dopamine transporter (DAT). This document includes detailed protocols for its use in characterizing the DAT, along with relevant quantitative data and visualizations to facilitate experimental design and data interpretation.
Introduction to this compound
This compound is a phencyclidine derivative that acts as a selective and irreversible inhibitor of the methylphenidate binding site on the dopamine transporter.[1] Its isothiocyanate group forms a covalent bond with the transporter, making it an ideal probe for affinity labeling studies. This irreversible binding allows for the identification and characterization of the methylphenidate binding domain of the DAT.
A key advantage of this compound is its selectivity. Unlike its isomer Metaphit, which irreversibly inactivates both the methylphenidate binding site and the phencyclidine binding site on the NMDA receptor, this compound demonstrates reversible binding at the phencyclidine site, making it a more specific tool for studying the DAT.[1]
Quantitative Data
The following table summarizes the known binding characteristics of this compound in relation to the dopamine transporter.
| Parameter | Value | Species/Tissue | Radioligand | Notes | Reference |
| IC50 | 7.1 µM | Rat striatal membranes | [3H]methylphenidate | This compound inhibits the binding of [3H]methylphenidate. | [1] |
| Effect on Bmax | Decrease | Rat striatal membranes | [3H]methylphenidate | Consistent with irreversible binding to the DAT. | [1] |
| Effect on Kd | No change | Rat striatal membranes | [3H]methylphenidate | Suggests this compound does not act allosterically at the methylphenidate binding site. | [1] |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to label and characterize the methylphenidate binding site on the dopamine transporter.
Protocol 1: Irreversible Binding Assay to Determine the Effect of this compound on [3H]methylphenidate Binding
This protocol is designed to verify the irreversible nature of this compound's binding to the DAT by measuring its effect on the binding of a reversible radioligand, [3H]methylphenidate.
Materials:
-
Rat striatal tissue homogenate (source of dopamine transporters)
-
[3H]methylphenidate (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation of Tissue Homogenate: Prepare a crude synaptosomal fraction from rat striatal tissue according to standard laboratory protocols. Resuspend the final pellet in assay buffer to a desired protein concentration (e.g., 100-200 µg protein per assay tube).
-
Pre-incubation with this compound:
-
In a series of microcentrifuge tubes, add the tissue homogenate.
-
Add increasing concentrations of this compound (or vehicle control) to the tubes.
-
Incubate for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for irreversible binding.
-
-
Removal of Unbound this compound:
-
Centrifuge the tubes at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet the membranes.
-
Carefully aspirate the supernatant containing unbound this compound.
-
Wash the pellet by resuspending it in a large volume of ice-cold assay buffer and centrifuging again. Repeat this wash step at least twice to ensure complete removal of unbound this compound.
-
Resuspend the final washed pellet in fresh assay buffer to the original volume.
-
-
Radioligand Binding Assay:
-
To the washed membranes (pre-treated with this compound or vehicle), add a saturating concentration of [3H]methylphenidate.
-
To determine non-specific binding, add a high concentration of a competing ligand (e.g., 10 µM unlabeled methylphenidate) to a separate set of tubes.
-
Incubate for 60 minutes at 4°C to allow [3H]methylphenidate to reach binding equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding of [3H]methylphenidate as a function of the pre-incubation concentration of this compound.
-
A decrease in the maximal binding (Bmax) of [3H]methylphenidate with increasing concentrations of this compound, without a significant change in the dissociation constant (Kd), confirms irreversible inhibition.
-
Protocol 2: Protection Experiment to Confirm Direct Binding of this compound to the Methylphenidate Site
This experiment demonstrates that this compound acts directly at the methylphenidate binding site. Pre-treatment with a saturating concentration of unlabeled methylphenidate should protect the site from irreversible labeling by this compound.[1]
Materials:
-
Same as Protocol 1, with the addition of unlabeled methylphenidate.
Procedure:
-
Preparation of Tissue Homogenate: Prepare tissue homogenate as described in Protocol 1.
-
Protection Step:
-
Divide the tissue homogenate into three groups:
-
Group A (Control): Pre-incubate with vehicle.
-
Group B (this compound alone): Pre-incubate with a fixed concentration of this compound (e.g., a concentration that produces significant inhibition, determined from Protocol 1).
-
Group C (Protection): Pre-incubate with a saturating concentration of unlabeled methylphenidate (e.g., 100 µM) for 15 minutes before adding the same fixed concentration of this compound as in Group B.
-
-
Incubate all groups for 30 minutes at 37°C.
-
-
Wash Step: Wash all membrane preparations thoroughly as described in Protocol 1 to remove unbound this compound and methylphenidate.
-
Radioligand Binding: Perform a [3H]methylphenidate binding assay on all three groups of washed membranes as described in Protocol 1.
-
Data Analysis:
-
Compare the specific binding of [3H]methylphenidate across the three groups.
-
A significant reduction in [3H]methylphenidate binding in Group B compared to Group A is expected.
-
If this compound binds to the same site as methylphenidate, the specific binding in Group C should be significantly higher than in Group B, demonstrating protection of the binding site by the unlabeled ligand.
-
Visualizations
Methylphenidate Signaling Pathway
Caption: Signaling pathway of methylphenidate at the dopamine synapse.
Experimental Workflow for this compound Irreversible Binding Assay
Caption: Workflow for assessing this compound's irreversible binding to the DAT.
References
Application Notes and Protocols for Measuring Dopamine Transporter Density Using Fourphit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourphit is a valuable research tool for investigating the dopamine transporter (DAT), a key protein in regulating dopamine neurotransmission. Dysregulation of DAT is implicated in various neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. This compound, a phencyclidine derivative, acts as a selective and irreversible inhibitor of the methylphenidate binding site on the dopamine transporter complex.[1] This property makes it particularly useful for quantifying DAT density (Bmax) in preclinical in vitro studies.
These application notes provide detailed protocols for the use of this compound in measuring DAT density, as well as a summary of its binding characteristics. While this compound is an established tool for in vitro assays, its application in in vivo imaging techniques such as Positron Emission Tomography (PET) has not been reported. Therefore, a general, hypothetical protocol for in vivo PET imaging with an irreversible radioligand is provided for informational purposes.
Data Presentation
Quantitative Binding Data for this compound and Other Monoamine Transporter Ligands
The following table summarizes the binding affinities of this compound and other well-characterized ligands for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This data is essential for understanding the selectivity profile of these compounds.
| Compound | DAT IC50 (μM) | DAT Ki (μM) | NET Ki (μM) | SERT Ki (μM) | Selectivity (NET/DAT) | Selectivity (SERT/DAT) |
| This compound | 7.1[1] | N/A | N/A | N/A | N/A | N/A |
| Cocaine | - | 0.23[2] | 0.48[2] | 0.74[2] | ~2.1 | ~3.2 |
| Methylphenidate | - | ~0.1[3] | ~0.1[3] | ~100[3] | ~1 | ~1000 |
| Amphetamine | - | ~0.6[3] | ~0.1[3] | ~30[3] | ~0.17 | ~50 |
| Methamphetamine | - | ~0.5[3] | ~0.1[3] | ~20[3] | ~0.2 | ~40 |
| MDMA | - | 8.29[2] | 1.19[2] | 2.41[2] | ~0.14 | ~0.29 |
Dopamine Transporter Signaling Pathway
The dopamine transporter plays a crucial role in the presynaptic terminal by reuptaking dopamine from the synaptic cleft, thus terminating the signal. The activity of DAT is modulated by various intracellular signaling pathways, including those involving protein kinases.
References
- 1. This compound: a selective probe for the methylphenidate binding site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [3H]methylphenidate Binding Displacement by Fourphit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a [3H]methylphenidate binding displacement assay using Fourphit, a selective probe for the methylphenidate binding site on the dopamine transporter (DAT). This document outlines the experimental methodology, data presentation, and key molecular interactions.
Introduction
The dopamine transporter (DAT) is a critical protein in regulating dopaminergic signaling by reuptaking dopamine from the synaptic cleft.[1] It is a primary target for various psychostimulants, including methylphenidate (MPH) and cocaine.[1][2] Understanding the binding kinetics and interactions of novel compounds at the DAT is crucial for drug discovery and development. This compound, a phencyclidine derivative, has been identified as an irreversible inhibitor of [3H]methylphenidate binding to the DAT.[3] This characteristic makes it a valuable tool for studying the pharmacology of the methylphenidate binding site.
This protocol details a competitive radioligand binding assay to determine the inhibitory potency of this compound by measuring its ability to displace [3H]methylphenidate from the dopamine transporter.
Data Presentation
The following table summarizes the quantitative data from competitive radioligand binding assays of this compound at the dopamine transporter.
| Compound | Parameter | Value | Species/Tissue | Radioligand | Reference |
| This compound | IC50 | 7.1 µM | Rat Striatum | [3H]methylphenidate | [3] |
| This compound | Binding | Irreversible | Rat Striatum | [3H]methylphenidate | [3] |
| [3H]methylphenidate | KD | Not altered by this compound | Rat Striatum | N/A | [3] |
| [3H]methylphenidate | Bmax | Decreased by this compound | Rat Striatum | N/A | [3] |
Signaling Pathways and Molecular Interactions
The interaction between this compound and the dopamine transporter at the methylphenidate binding site is a key aspect of this protocol. The following diagram illustrates this competitive and irreversible binding mechanism.
Caption: Competitive and irreversible binding of this compound at the DAT.
Experimental Protocols
This section provides a detailed methodology for the [3H]methylphenidate binding displacement assay with this compound.
Objective:
To determine the inhibitory constant (IC50) of this compound by measuring its ability to displace [3H]methylphenidate from the dopamine transporter in rat striatal membranes.
Materials:
-
Tissue: Fresh or frozen rat striatal tissue.
-
Radioligand: [3H]methylphenidate.
-
Competitor: this compound.
-
Buffers and Reagents:
-
Sucrose buffer (0.32 M sucrose, pH 7.4)
-
Assay buffer: Tris-HCl (50 mM, pH 7.4)
-
Wash buffer: Cold Tris-HCl (50 mM, pH 7.4)
-
Scintillation cocktail.
-
-
Equipment:
-
Homogenizer (e.g., Polytron)
-
Centrifuge (capable of 48,000 x g)
-
Incubation tubes
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation counter.
-
Experimental Workflow Diagram:
Caption: Workflow for the [3H]methylphenidate binding displacement assay.
Procedure:
1. Membrane Preparation:
-
Homogenize fresh or thawed rat striatal tissue in 10 volumes of ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (crude synaptosomal fraction) in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
2. Binding Assay:
-
Set up incubation tubes for total binding, non-specific binding, and displacement by this compound.
-
Total Binding: Contains [3H]methylphenidate and membrane preparation.
-
Non-specific Binding: Contains [3H]methylphenidate, a high concentration of unlabeled methylphenidate (e.g., 10 µM), and membrane preparation.
-
Displacement: Contains [3H]methylphenidate, varying concentrations of this compound, and membrane preparation.
-
-
To each tube, add the following in order:
-
Assay buffer.
-
This compound or unlabeled methylphenidate at the desired concentrations.
-
[3H]methylphenidate (at a concentration near its KD).
-
Membrane preparation (typically 50-100 µg of protein).
-
-
Vortex the tubes gently and incubate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.
3. Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Quickly wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
-
Place the filters in scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark to allow for filter dissolution and reduction of chemiluminescence.
-
Measure the radioactivity in each vial using a scintillation counter.
5. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [3H]methylphenidate as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound from the resulting sigmoidal dose-response curve using non-linear regression analysis.
Conclusion
This protocol provides a comprehensive framework for conducting a [3H]methylphenidate binding displacement assay with this compound. The irreversible nature of this compound's binding to the dopamine transporter makes it a unique tool for probing the methylphenidate binding site.[3] Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data on the interaction of novel compounds with this critical neurotransmitter transporter.
References
- 1. Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low dopamine transporter occupancy by methylphenidate as a possible reason for reduced treatment effectiveness in ADHD patients with cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a selective probe for the methylphenidate binding site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fourphit Experiments in Cell Culture Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell culture models to study the effects of Fourphit, a selective and irreversible inhibitor of the dopamine transporter (DAT).
Introduction
This compound is a derivative of phencyclidine that acts as a selective and irreversible inhibitor of the methylphenidate binding site on the dopamine transporter.[1] Its inhibitory action is characterized by an IC50 of 7.1 microM for the binding of [3H]methylphenidate in rat striatal tissue.[1] The inhibition mechanism is irreversible, primarily affecting the maximum binding capacity (Bmax) without altering the binding affinity (KD) of methylphenidate.[1] Notably, this compound exhibits greater selectivity for the dopamine transporter over the NMDA receptor, distinguishing it from its isomer, Metaphit.[1]
These characteristics make this compound a valuable tool for investigating the role of the dopamine transporter in various physiological and pathological processes. This document outlines suitable cell culture models and detailed experimental protocols to assess the functional consequences of DAT inhibition by this compound.
Choosing an Appropriate Cell Culture Model
The selection of a cell culture model is critical for obtaining relevant and reproducible data. The following cell lines are recommended for studying the effects of this compound due to their expression of the dopamine transporter.
| Cell Line | Type | Key Features | Recommended For |
| HEK293-hDAT | Human Embryonic Kidney (stably transfected) | High and stable expression of human DAT; high transfection efficiency for further genetic manipulation.[1][2][3][4][5][6][7] | High-throughput screening, binding assays, and dopamine uptake assays. |
| SH-SY5Y | Human Neuroblastoma | Can be differentiated to exhibit a more mature, dopaminergic neuron-like phenotype with increased DAT expression.[8][9][10][11][12] | Neurotoxicity studies, neurite outgrowth assays, and functional studies in a neuronal context. |
| PC12 | Rat Pheochromocytoma | Endogenously express DAT and are a well-established model for studying dopamine synthesis, storage, and release.[13][14][15][16] | Studies on dopamine metabolism and secretion. |
| N27 | Rat Mesencephalic Dopaminergic Neurons (immortalized) | Express DAT and other dopaminergic markers, providing a relevant neuronal model.[1][17] | Mechanistic studies of DAT function and regulation in a neuronal background. |
Experimental Protocols
This section provides detailed protocols for key experiments to characterize the effects of this compound.
Dopamine Uptake Assay
This assay is fundamental for assessing the functional inhibition of the dopamine transporter by this compound.
Objective: To quantify the inhibition of dopamine uptake into cells expressing DAT following treatment with this compound.
Materials:
-
DAT-expressing cells (e.g., HEK293-hDAT or differentiated SH-SY5Y)
-
96-well cell culture plates
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[3H]Dopamine
-
This compound
-
Known DAT inhibitor (e.g., GBR12909) as a positive control[3][9][18]
-
Scintillation fluid and counter
Protocol:
-
Cell Plating: Seed the DAT-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
This compound Treatment: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed Assay Buffer.
-
Add Assay Buffer containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) to the wells. Include wells with vehicle control and a saturating concentration of a known DAT inhibitor for determining non-specific uptake.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for this compound binding.
-
Dopamine Uptake: Initiate the uptake by adding [3H]Dopamine to each well at a final concentration close to its Km (typically in the low micromolar range).
-
Incubate for a short period (e.g., 10 minutes) at 37°C.[18] This incubation time should be within the linear range of dopamine uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold Assay Buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific uptake at each this compound concentration and determine the IC50 value using non-linear regression analysis.
Quantitative Data Summary:
| Parameter | This compound | GBR12909 (Control) |
| IC50 (µM) | 7.1 (for [3H]methylphenidate binding)[1] | Typically in the low nanomolar range |
| Km for Dopamine (µM) | N/A | N/A |
| Vmax for Dopamine (pmol/min/mg protein) | N/A | N/A |
Western Blotting for DAT Expression
This protocol is used to assess the total expression level of the dopamine transporter protein.
Objective: To determine if this compound treatment alters the expression of DAT protein.
Materials:
-
DAT-expressing cells
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against DAT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis: Plate cells in 6-well plates and treat with desired concentrations of this compound for a specified duration. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for DAT.[19][20][21] After washing, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Viability Assay (MTT Assay)
This assay assesses the potential cytotoxic effects of this compound.
Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
DAT-expressing cells
-
96-well cell culture plates
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Protocol:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and determine the CC50 (concentration that reduces cell viability by 50%).
Quantitative Data Summary:
| Assay | Endpoint | Expected Outcome with this compound |
| MTT | Cell Viability | To be determined experimentally. |
| LDH | Cytotoxicity (Membrane Integrity) | To be determined experimentally. |
| ATP | Cell Viability (Metabolic Activity) | To be determined experimentally. |
Neurite Outgrowth Assay
This assay is particularly relevant for neuronal cell models like SH-SY5Y to assess morphological changes.
Objective: To evaluate the effect of this compound on the growth and extension of neurites.
Materials:
-
SH-SY5Y cells
-
Cell culture plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine)
-
Differentiation medium (e.g., containing retinoic acid)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope and image analysis software
Protocol:
-
Cell Differentiation: Plate SH-SY5Y cells and induce differentiation for several days.
-
This compound Treatment: Treat the differentiated cells with various concentrations of this compound.
-
Fixation and Staining: Fix the cells and perform immunocytochemistry using an antibody against a neuronal marker to visualize neurites.[22][23][24][25]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Use image analysis software to quantify neurite length, number of neurites per cell, and branching.
-
Data Analysis: Compare the neurite outgrowth parameters between this compound-treated and control cells.
Visualizations
Dopamine Transporter Signaling Pathway
Caption: Mechanism of this compound action on the dopamine transporter.
Experimental Workflow for Dopamine Uptake Assay
Caption: Workflow for assessing DAT inhibition by this compound.
Logical Relationship of Experimental Assays
Caption: Relationship between this compound treatment and experimental readouts.
References
- 1. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. HEK-293 cells expressing the human dopamine transporter are susceptible to low concentrations of 1-methyl-4-phenylpyridine (MPP+) via impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. Melittin initiates dopamine transporter internalization and recycling in transfected HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluating SH-SY5Y cells as a dopaminergic neuronal model: morphological, transcriptomic, and proteomic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenotypic Characterization of Retinoic Acid Differentiated SH-SY5Y Cells by Transcriptional Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RA Differentiation Enhances Dopaminergic Features, Changes Redox Parameters, and Increases Dopamine Transporter Dependency in 6-Hydroxydopamine-Induced Neurotoxicity in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The dopamine transporter constitutively internalizes and recycles in a protein kinase C-regulated manner in stably transfected PC12 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. PC12 cell line - Wikipedia [en.wikipedia.org]
- 16. IA-2 modulates dopamine secretion in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stable expression of the human dopamine transporter in N27 cells as an in vitro model for dopamine cell trafficking and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Dopamine Transporter/DAT antibody (22524-1-AP) | Proteintech [ptglab.com]
- 20. Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. genetex.com [genetex.com]
- 22. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 25. A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Autoradiography with Radiolabeled Fourphit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourphit, a phencyclidine derivative, is a potent and selective irreversible inhibitor of the dopamine transporter (DAT). Its isothiocyanate group forms a covalent bond with the transporter, making it a valuable tool for studying DAT pharmacology and function. Radiolabeled this compound can be utilized in autoradiography to visualize and quantify the distribution and density of DAT in tissue sections, providing crucial insights for neuroscience research and the development of therapeutics targeting the dopaminergic system.
These application notes provide detailed protocols for the use of radiolabeled this compound in quantitative autoradiography, along with a summary of its binding characteristics and an overview of the dopamine transporter signaling pathway.
Mechanism of Action
This compound acts as an irreversible antagonist at the methylphenidate binding site on the dopamine transporter. The isothiocyanate moiety of this compound forms a covalent bond with a nucleophilic residue within the binding site, leading to a persistent inhibition of dopamine reuptake. This irreversible binding is characterized by a decrease in the maximal number of binding sites (Bmax) for other DAT ligands, such as [3H]methylphenidate, without a significant change in their binding affinity (Kd).
Quantitative Data Summary
The following table summarizes the known binding characteristics of this compound. It is important to note that direct quantitative autoradiography data using radiolabeled this compound is not yet widely available. The provided IC50 value is derived from competition binding assays. The Bmax and Kd values are illustrative of the expected changes observed when using a reversible radioligand in the presence of unlabeled this compound.
| Parameter | Value | Method | Reference |
| IC50 | 7.1 µM | Inhibition of [3H]methylphenidate binding in rat striatal membranes | [1] |
| Effect on Bmax | Decrease | Competition assay with a reversible radioligand | [1] |
| Effect on Kd | No significant change | Competition assay with a reversible radioligand | [1] |
Signaling Pathway
The dopamine transporter plays a critical role in regulating dopamine signaling in the brain. The following diagram illustrates the key components of the DAT signaling pathway and its regulation.
Caption: Dopamine Transporter (DAT) Signaling Pathway.
Experimental Protocols
Proposed Radiolabeling of this compound
A specific protocol for the radiolabeling of this compound has not been extensively published. However, based on its chemical structure, which includes a reactive isothiocyanate group, two potential radiolabeling strategies are proposed:
1. Tritiation ([³H]this compound): This would likely involve the synthesis of a suitable precursor followed by catalytic tritium exchange. This method would provide a high specific activity radioligand suitable for autoradiography.
2. Radioiodination ([¹²⁵I]this compound): A precursor molecule could be synthesized with a phenolic or other activatable group to allow for electrophilic radioiodination. [¹²⁵I] offers the advantage of higher energy emission, which can reduce exposure times in autoradiography.
Note: The synthesis and radiolabeling of this compound should be performed by chemists experienced in handling radiochemicals and following all appropriate safety regulations. The final radiolabeled product must be purified, typically by HPLC, to ensure high radiochemical purity before use in binding assays.
Quantitative Autoradiography Protocol (Adapted from irreversible DAT ligand protocols)
This protocol is adapted from methods used for other irreversible dopamine transporter ligands, such as [¹²⁵I]RTI-82, and should be optimized for use with radiolabeled this compound.
Materials:
-
Radiolabeled this compound (e.g., [³H]this compound or [¹²⁵I]this compound)
-
Unlabeled this compound (for non-specific binding)
-
Tissue sections (e.g., rodent brain cryosections containing striatum)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold incubation buffer)
-
Distilled water (ice-cold)
-
Autoradiography film or phosphor imaging screens
-
Microscope slides
-
Coplin jars
-
Image analysis software
Experimental Workflow:
Caption: Experimental Workflow for Autoradiography.
Procedure:
-
Tissue Preparation:
-
Sacrifice animals according to approved ethical guidelines.
-
Rapidly dissect the brain and freeze in isopentane cooled with dry ice.
-
Store frozen brains at -80°C.
-
Using a cryostat, cut coronal sections (e.g., 16-20 µm thick) containing the brain region of interest (e.g., striatum).
-
Thaw-mount the sections onto gelatin-coated microscope slides and store at -80°C until use.
-
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the sections in incubation buffer for 30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
-
Incubation:
-
For total binding , incubate sections in incubation buffer containing a saturating concentration of radiolabeled this compound (to be determined by saturation binding experiments).
-
For non-specific binding , incubate adjacent sections in the same concentration of radiolabeled this compound plus a high concentration of unlabeled this compound (e.g., 100-fold excess).
-
Incubate for 60-120 minutes at room temperature. The optimal incubation time should be determined in preliminary experiments to ensure covalent binding reaches a plateau.
-
-
Washing:
-
Due to the irreversible nature of this compound binding, the washing steps are critical for reducing non-covalently bound radioligand and minimizing background.
-
Wash the slides in a large volume of ice-cold wash buffer. Perform multiple long washes (e.g., 3 x 10-20 minutes).
-
A final brief rinse in ice-cold distilled water can help remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides under a stream of cool, dry air.
-
Appose the dried sections to an appropriate autoradiography film or phosphor imaging screen in a light-tight cassette.
-
Include calibrated radioactive standards to allow for quantification.
-
Exposure time will vary depending on the radioisotope used ([³H] may require several weeks, while [¹²⁵I] may require several days).
-
-
Image Analysis:
-
Develop the film or scan the phosphor imaging screen.
-
Quantify the optical density of the autoradiograms in the brain regions of interest using a computerized image analysis system.
-
Subtract the non-specific binding from the total binding to determine the specific binding of radiolabeled this compound.
-
Convert the optical density values to fmol/mg tissue equivalent using the co-exposed radioactive standards.
-
Data Interpretation
The specific binding of radiolabeled this compound in different brain regions will reflect the density of the dopamine transporter. By comparing the binding in different experimental groups (e.g., animal models of disease vs. controls), researchers can investigate changes in DAT expression or accessibility. The irreversible nature of this compound binding makes it particularly useful for studies where dissociation of the radioligand during the experimental procedure is a concern.
Conclusion
Radiolabeled this compound is a powerful tool for the in vitro visualization and quantification of the dopamine transporter using autoradiography. Its irreversible binding properties offer distinct advantages for certain experimental designs. The protocols and information provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this valuable pharmacological probe. It is essential to optimize the described protocols for specific experimental conditions to ensure reliable and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Binding Assay Variability Analyzed by Four-Parameter Logistic (4PL) Fit
This guide is intended for researchers, scientists, and drug development professionals who are encountering variability and other issues with binding assays analyzed using a four-parameter logistic (4PL) curve fit.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Data Analysis & Curve Fitting
Q1: My 4PL curve is a poor fit for my data. What could be the cause?
A1: A poor fit of your data to a 4PL curve can stem from several issues, from experimental execution to data analysis setup. Common causes include:
-
Asymmetrical Data: The 4PL model assumes a symmetrical sigmoidal curve. If your data is asymmetrical, a five-parameter logistic (5PL) model might be more appropriate.[1][2][3]
-
Outliers: Erroneous data points can significantly skew the curve fit.
-
Incorrect Blank Subtraction: Improperly subtracted background noise can distort the shape of the curve.
-
Insufficient Data Points: Not having enough data points across the linear range of the assay can lead to an inaccurate curve.
-
Reagent Issues: Problems with reagents, such as degradation or incorrect concentrations, can lead to unexpected dose-response curves.
Troubleshooting Steps:
-
Visually Inspect Your Data: Plot the raw data and look for obvious outliers or an asymmetrical shape.
-
Re-evaluate Your Model: If asymmetry is observed, consider using a 5PL model for data fitting.[1][2][3]
-
Check Your Blanks: Ensure that your blank wells are correctly defined and that their subtraction is appropriate.
-
Review Reagent Preparation: Confirm that all reagents were prepared correctly and are within their expiration dates.
-
Increase Data Point Density: In future experiments, include more dilutions, especially in the steep part of the curve.
Q2: What do the parameters in a 4PL equation represent?
A2: The four-parameter logistic (4PL) equation is defined by four parameters that describe the sigmoidal dose-response curve:[4][5]
| Parameter | Description |
| A (Bottom Asymptote) | The minimum response value (at zero dose). |
| D (Top Asymptote) | The maximum response value (at infinite dose). |
| C (Inflection Point/IC50/EC50) | The concentration at which the response is halfway between the top and bottom asymptotes.[4] |
| B (Hill's Slope) | The steepness of the curve at the inflection point. |
Experimental & Methodological Issues
Q3: I'm observing high background noise in my assay. What are the common causes and solutions?
A3: High background noise can mask your signal and reduce the dynamic range of your assay. Common causes include:
-
Non-specific Binding: The detection antibody or ligand may be binding to the plate or other proteins in the sample.[6]
-
Insufficient Washing: Residual unbound reagents can contribute to a high background signal.
-
Contaminated Reagents: Buffers or other reagents may be contaminated.
-
Improper Blocking: Inadequate blocking of the plate can lead to non-specific binding of reagents.
Troubleshooting Steps:
| Potential Cause | Solution |
| Non-specific Binding | Optimize blocking conditions (e.g., increase blocking agent concentration or incubation time).[6] |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer. Ensure vigorous but consistent washing. |
| Contaminated Reagents | Prepare fresh buffers and reagents. Filter buffers if necessary. |
| Improper Blocking | Test different blocking agents (e.g., BSA, non-fat dry milk). |
Q4: My assay signal is very low. How can I improve it?
A4: A low signal can be due to a variety of factors, from suboptimal assay conditions to problems with the reagents themselves.
Troubleshooting Steps:
| Potential Cause | Solution |
| Suboptimal Reagent Concentrations | Titrate your detection antibody and other critical reagents to find the optimal concentrations. |
| Incorrect Incubation Times/Temperatures | Optimize incubation times and temperatures to ensure the binding reaction reaches equilibrium. |
| Degraded Reagents | Check the expiration dates of your reagents and store them properly. |
| Inactive Protein/Target | Ensure the protein or target being detected is active and properly folded. |
Q5: I am seeing high variability between replicate wells (high intra-assay variation). What can I do to improve precision?
A5: High intra-assay variation can make it difficult to obtain reliable and reproducible results.
Troubleshooting Steps:
| Potential Cause | Solution |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Pre-wet pipette tips.[7] |
| "Edge Effects" | Avoid using the outer wells of the plate for samples and standards, as they are more prone to evaporation. Fill the outer wells with buffer to create a humidity barrier.[7] |
| Inconsistent Washing | Use an automated plate washer if available. If washing manually, be as consistent as possible with the force and volume of washing.[7] |
| Time Delays in Reagent Addition | Use a multichannel pipette to add critical reagents and minimize the time between the first and last wells.[7] |
Experimental Protocols & Visualizations
Generic Ligand Binding Assay Protocol
This is a generalized protocol and may need to be optimized for your specific assay.
-
Coating: Coat a 96-well plate with the capture antibody or target protein overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample/Standard Incubation: Add your standards and samples to the plate and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add TMB substrate and incubate in the dark until a color change is observed.
-
Stop Reaction: Add a stop solution (e.g., 1M H₂SO₄).
-
Read Plate: Read the absorbance at 450 nm.
-
Data Analysis: Fit the data from your standards to a 4PL curve to determine the concentrations of your unknown samples.[7]
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues in a binding assay.
Caption: A decision tree for troubleshooting common binding assay issues.
Four-Parameter Logistic (4PL) Curve
The following diagram illustrates the key components of a typical 4PL curve.
References
Technical Support Center: Optimizing Fourphit Concentration for In Vitro Studies
Welcome to the technical support center for Fourphit, a selective and irreversible inhibitor of the dopamine transporter (DAT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentrations for in vitro experiments and to offer troubleshooting support for common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a phencyclidine derivative that functions as a highly selective, irreversible inhibitor of the methylphenidate binding site on the dopamine transporter (DAT)[1]. Its isothiocyanate group forms a covalent bond with the transporter, leading to its inactivation.
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported IC50 of 7.1 µM for the inhibition of [3H]methylphenidate binding in membranes prepared from rat striatal tissue[1]. It is important to note that this value may vary depending on the experimental conditions, cell type, and assay format.
Q3: How does the irreversible nature of this compound affect experimental design?
A3: The irreversible binding of this compound to DAT means that its inhibitory effect is not easily reversed by washing out the compound. This necessitates careful consideration of incubation times and concentrations. Unlike reversible inhibitors, the duration of exposure to this compound will significantly impact the extent of DAT inactivation.
Q4: What are the potential downstream signaling effects of DAT inhibition by this compound?
A4: By blocking dopamine reuptake, this compound increases extracellular dopamine levels. This can lead to sustained activation of dopamine receptors (D1-like and D2-like receptors). Activation of D1-like receptors typically stimulates the adenylyl cyclase/cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway, while D2-like receptor activation often inhibits this pathway[2][3][4]. The net effect on downstream signaling will depend on the specific dopamine receptor subtypes expressed in the experimental system.
Q5: What cell lines are suitable for in vitro studies with this compound?
A5: Commonly used cell lines for studying DAT inhibitors include human embryonic kidney 293 (HEK293) cells stably expressing the human DAT (HEK293-hDAT) and human neuroblastoma SH-SY5Y cells, which endogenously express DAT. The choice of cell line should be guided by the specific research question.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in experimental results | Instability of this compound in aqueous solution: this compound, as an isothiocyanate, can be unstable in cell culture media, reacting with nucleophiles or degrading over time[1][5][6]. | Prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO for each experiment. Minimize the time the compound is in aqueous buffer or media before being added to the cells. |
| Inconsistent cell health or density: Variations in cell viability or number can significantly impact assay outcomes. | Ensure consistent cell seeding density and monitor cell viability using methods like Trypan Blue exclusion or a standard cytotoxicity assay (e.g., MTT, LDH). | |
| Lower than expected potency (higher IC50) | Reaction with media components: The isothiocyanate group of this compound can react with amino acids and other components in the cell culture medium, reducing its effective concentration[1]. | Consider using a serum-free medium or a medium with a defined composition for the duration of the this compound treatment. Perform a titration to determine the optimal concentration in your specific medium. |
| Incorrect assay conditions: Suboptimal temperature, pH, or incubation time can affect the binding and inhibitory activity of this compound. | Optimize assay parameters. Dopamine uptake is a temperature-sensitive process. Ensure the pH of your buffer is stable. | |
| Unexpected cytotoxicity | Off-target effects: At higher concentrations, this compound may have off-target effects leading to cell death. | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound in your cell line. Use concentrations below the toxic threshold for functional assays. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | Keep the final solvent concentration in the cell culture medium below 0.5% (v/v), and ideally below 0.1%. Include a vehicle control in all experiments. | |
| No inhibitory effect observed | Degraded this compound stock solution: Improper storage can lead to the degradation of the compound. | Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light and moisture. |
| Low DAT expression: The cell line may not express sufficient levels of the dopamine transporter. | Verify DAT expression in your cell line using techniques like Western blotting or immunofluorescence. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. Researchers should empirically determine the optimal concentration for their specific experimental setup.
| Parameter | Value | Experimental System | Reference |
| IC50 (Inhibition of [3H]methylphenidate binding) | 7.1 µM | Rat striatal synaptosomes | [1] |
Experimental Protocols
Protocol 1: Determination of this compound's IC50 for Dopamine Uptake Inhibition in HEK293-hDAT Cells
This protocol is adapted from standard dopamine uptake inhibition assays and should be optimized for your specific laboratory conditions.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (HEK293-hDAT)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[3H]-Dopamine
-
This compound
-
Positive control (e.g., GBR 12909)
-
Scintillation fluid and counter
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed HEK293-hDAT cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Preparation of Compounds: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Perform serial dilutions in Uptake Buffer to achieve the desired final concentrations. Also, prepare solutions for the positive control and a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells once with warm PBS. Add the this compound dilutions, positive control, or vehicle control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C. Due to its irreversible nature, the pre-incubation time is a critical parameter to optimize.
-
Initiation of Dopamine Uptake: Add [3H]-Dopamine to each well to a final concentration in the low nanomolar range (e.g., 10-20 nM).
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well (e.g., with 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of a known DAT inhibitor like GBR 12909) from the total uptake. Plot the percent inhibition of specific uptake against the log concentration of this compound and fit the data using a non-linear regression to determine the IC50 value.
Protocol 2: Cytotoxicity Assessment of this compound using the MTT Assay
Materials:
-
Selected cell line (e.g., HEK293-hDAT or SH-SY5Y)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if desired.
-
Incubation: Incubate the cells with this compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Aspirate the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Plot the percent viability against the log concentration of this compound to determine the CC50 (cytotoxic concentration 50%).
Visualizations
Caption: Signaling pathway of this compound-mediated DAT inhibition.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of aberrant striatal dopamine D1 receptor/cAMP/protein kinase A/DARPP32 signaling in the paradoxical calming effect of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptors modulate cytotoxicity of natural killer cells via cAMP-PKA-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine Receptors Modulate Cytotoxicity of Natural Killer Cells via cAMP-PKA-CREB Signaling Pathway | PLOS One [journals.plos.org]
- 5. thaiscience.info [thaiscience.info]
- 6. researchgate.net [researchgate.net]
How to prevent non-specific binding of Fourphit
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting non-specific binding of Fourphit in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern when using this compound?
Q2: What are the common causes of non-specific binding of a small molecule like this compound?
A2: Several factors can contribute to the non-specific binding of this compound:
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Hydrophobic Interactions: The chemical structure of this compound may contain hydrophobic regions that can interact with hydrophobic surfaces on proteins, lipids, and plasticware.[2][5]
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Electrostatic Interactions: Charged moieties on this compound can interact with oppositely charged surfaces.[2][6][7]
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High Compound Concentration: Using excessively high concentrations of this compound can lead to saturation of specific binding sites and subsequent binding to low-affinity, non-specific sites.[2]
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Suboptimal Assay Conditions: Inappropriate buffer pH, ionic strength, or temperature can promote non-specific interactions.[2][6]
Q3: What general strategies can be employed to minimize non-specific binding of this compound?
A3: A multi-pronged approach is often the most effective way to reduce non-specific binding:
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Optimize Buffer Conditions: Adjusting the pH and ionic strength of the assay buffer can help to minimize electrostatic interactions.[5][6]
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Use Blocking Agents: The inclusion of blocking agents in the assay buffer can saturate non-specific binding sites on surfaces.[8]
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Add Detergents: Low concentrations of non-ionic detergents can disrupt hydrophobic interactions.[5]
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Optimize this compound Concentration: Use the lowest concentration of this compound that still provides a robust specific signal.
-
Proper Washing Steps: Increasing the number and duration of washing steps can help to remove non-specifically bound this compound.
Troubleshooting Guide
Q4: My negative control (no target) shows a high signal. What should I do?
A4: A high signal in the negative control is a clear indication of non-specific binding. To address this, consider the following troubleshooting steps:
-
Increase the concentration of the blocking agent: If you are already using a blocking agent like Bovine Serum Albumin (BSA), try increasing its concentration.
-
Add a non-ionic detergent: Introduce a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100, to your buffers.
-
Increase the ionic strength of your buffers: Adding NaCl to your buffers can help to disrupt non-specific electrostatic interactions.[5][6]
-
Modify your washing procedure: Increase the number and duration of your wash steps to more effectively remove non-specifically bound this compound.
Q5: I observe high variability between my replicate wells. Could this be due to non-specific binding?
A5: High variability between replicates can indeed be a symptom of inconsistent non-specific binding. This can occur if this compound is binding to the surfaces of your assay plate in a non-uniform manner. To improve consistency:
-
Pre-treat plates with a blocking agent: Before adding your experimental components, incubate the plate with a blocking buffer to saturate non-specific binding sites on the plastic.
-
Ensure thorough mixing: Ensure that all reagents, including this compound and any blocking agents, are well-mixed before and during incubation.
-
Use low-binding plates: Consider using commercially available low-binding microplates, which are specially treated to reduce the non-specific attachment of molecules.
Data Presentation
Table 1: Effect of Various Buffer Additives on Reducing Non-Specific Binding of this compound
| Buffer Additive | Concentration | % Reduction in Non-Specific Binding (Hypothetical) | Notes |
| Bovine Serum Albumin (BSA) | 0.1% | 35% | A common protein-based blocking agent.[4][6] |
| 1% | 60% | Higher concentrations can be more effective.[6] | |
| Casein | 0.5% | 55% | An alternative protein-based blocking agent.[4] |
| Tween-20 | 0.05% | 45% | A non-ionic detergent that reduces hydrophobic interactions.[5] |
| 0.1% | 50% | Higher concentrations may disrupt specific binding. | |
| Sodium Chloride (NaCl) | 50 mM | 20% | Increases ionic strength to reduce electrostatic interactions.[5] |
| 150 mM | 40% | Optimal concentration should be determined empirically. | |
| BSA (1%) + Tween-20 (0.05%) | - | 75% | Combination of additives is often most effective.[9] |
Experimental Protocols
Protocol: Competitive Binding Assay to Quantify Non-Specific Binding of this compound
This protocol allows for the determination of the proportion of non-specific binding in your total measured binding of this compound.
Materials:
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Assay buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., Assay buffer with 1% BSA)
-
Wash buffer (e.g., Assay buffer with 0.05% Tween-20)
-
Labeled this compound (e.g., fluorescently tagged)
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Unlabeled competitor (a molecule known to bind to the specific target with high affinity)
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Your target molecule (e.g., purified protein, cell lysate)
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Control (buffer or lysate without the target)
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Low-binding assay plate
Procedure:
-
Plate Coating: Coat the wells of a low-binding assay plate with your target molecule or control. Incubate as required, then wash three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites on the plate surface.
-
Prepare Binding Reactions:
-
Total Binding: In designated wells, add labeled this compound to the target-coated wells.
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Non-Specific Binding: In a separate set of target-coated wells, add a high concentration (e.g., 100-1000 fold excess) of the unlabeled competitor along with the labeled this compound.[2] The unlabeled competitor will saturate the specific binding sites, so any remaining signal from the labeled this compound is due to non-specific binding.
-
Control: In the control wells (no target), add labeled this compound to determine binding to the well surface and other components.
-
-
Incubation: Incubate the plate for the desired time and temperature to allow binding to reach equilibrium.
-
Washing: Wash the plate thoroughly with wash buffer to remove unbound this compound. The number of washes may need to be optimized.
-
Detection: Read the signal from the labeled this compound in each well using an appropriate plate reader.
-
Calculation:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
Visualizations
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. benchchem.com [benchchem.com]
- 3. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 4. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nicoyalife.com [nicoyalife.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. biocompare.com [biocompare.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Fourphit Affinity Labeling Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fourphit (4-ethynyl-L-phenylalanine) in affinity labeling experiments. This compound is a photo-reactive amino acid analog that can be metabolically incorporated into proteins and subsequently used to identify protein-protein interactions and drug targets through photo-crosslinking and click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (4-ethynyl-L-phenylalanine) is a non-canonical amino acid that contains both a photo-reactive phenyl azide group and an alkyne handle. It can be incorporated into proteins in place of phenylalanine during protein synthesis. Upon exposure to UV light, the phenyl azide group forms a highly reactive nitrene, which covalently crosslinks to interacting proteins in close proximity. The alkyne handle then allows for the attachment of a reporter tag (e.g., biotin or a fluorophore) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. This enables the enrichment and subsequent identification of crosslinked proteins by mass spectrometry.[1][2][3][4]
Q2: What are the key steps in a this compound affinity labeling experiment?
A typical this compound workflow involves the following stages:
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Metabolic Labeling: Incorporating this compound into cellular proteins by supplementing the cell culture medium.
-
UV Crosslinking: Irradiating the cells with UV light to induce covalent bond formation between this compound-containing proteins and their interaction partners.[1]
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Cell Lysis: Extracting the proteins from the cells.
-
Click Chemistry: Attaching a biotin tag to the alkyne handle of this compound.[5][6]
-
Enrichment: Purifying the biotin-tagged protein complexes using streptavidin affinity chromatography.
-
Proteomic Analysis: Identifying the enriched proteins by mass spectrometry.
Q3: How can I confirm that my protein of interest is labeled with this compound?
Confirmation of this compound incorporation can be achieved through a combination of techniques:
-
Western Blotting: After the click reaction with a biotin-azide, you can detect biotinylated proteins by western blot using a streptavidin-HRP conjugate. A successful labeling will show a band corresponding to your protein of interest.
-
Competition Assay: Co-incubation with an excess of the natural amino acid, phenylalanine, during metabolic labeling should reduce the incorporation of this compound and, consequently, the signal from the biotin tag.
-
Mass Spectrometry: Analysis of the purified protein of interest by mass spectrometry can identify peptides containing the this compound residue.
Troubleshooting Guides
This section addresses common issues encountered during this compound affinity labeling experiments in a question-and-answer format.
Low or No Signal After Western Blot
Q: I am not observing any signal for my target protein after performing a western blot for biotin. What could be the issue?
A: Several factors can contribute to a weak or absent signal. Consider the following troubleshooting steps:
-
Inefficient Metabolic Labeling:
-
Optimize this compound Concentration and Incubation Time: The optimal concentration and duration for this compound labeling can vary between cell lines. Perform a dose-response and time-course experiment to determine the best conditions for your system.
-
Check Cell Viability: High concentrations of this compound may be toxic to some cell lines.[7] Assess cell viability after labeling to ensure it is not significantly impacted.
-
-
Inefficient UV Crosslinking:
-
Optimize UV Exposure: Both the wavelength and duration of UV exposure are critical. Insufficient exposure will lead to low crosslinking efficiency, while excessive exposure can cause protein degradation and cell death.
-
Check UV Lamp Intensity: Ensure your UV lamp is functioning correctly and providing the specified energy output.
-
-
Inefficient Click Chemistry Reaction:
-
Reagent Quality: Use fresh, high-quality click chemistry reagents. The copper(I) catalyst is prone to oxidation, so it's crucial to use a reducing agent like sodium ascorbate and a stabilizing ligand like THPTA.[6]
-
Reaction Conditions: Ensure the click chemistry reaction is performed under optimal conditions, including appropriate buffer, pH, and temperature.
-
| Parameter | Recommended Starting Conditions | Troubleshooting Tips |
| This compound Concentration | 10-100 µM | Titrate concentration to find the optimal balance between labeling efficiency and cell toxicity. |
| Labeling Time | 4-24 hours | Perform a time-course experiment to determine the saturation point for incorporation. |
| UV Crosslinking (365 nm) | 5-30 minutes | Titrate exposure time; monitor for protein degradation at longer time points. |
| Click Chemistry Reagents | 1 mM CuSO4, 5 mM Sodium Ascorbate, 1 mM THPTA, 100 µM Biotin-Azide | Use freshly prepared sodium ascorbate solution. Ensure all reagents are fully dissolved. |
High Background or Non-Specific Binding
Q: I am observing many non-specific bands in my western blot or identifying a large number of background proteins in my mass spectrometry data. How can I reduce non-specific binding?
A: High background can obscure the identification of true interaction partners. The following strategies can help minimize non-specific binding:
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Optimize Washing Steps: Increase the stringency and number of washes after the streptavidin enrichment step. Using buffers with higher salt concentrations or mild detergents can help remove non-specifically bound proteins.
-
Competition Control: A crucial control is to perform the labeling in the presence of an excess of a known binder to your protein of interest. This should result in a decreased signal for the specific interaction partners in the mass spectrometry data.
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Use of a "No UV" Control: A control sample that has been metabolically labeled but not exposed to UV light will help identify proteins that non-specifically bind to the this compound probe or the affinity resin.
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Blocking Agents: Include blocking agents like bovine serum albumin (BSA) in your lysis and wash buffers to reduce non-specific protein binding to the affinity beads.
| Reagent | Concentration | Purpose |
| NaCl in Wash Buffer | 150-500 mM | Reduces ionic interactions. |
| Tween-20 in Wash Buffer | 0.05-0.1% | Reduces hydrophobic interactions. |
| Bovine Serum Albumin (BSA) | 1% in lysis/wash buffer | Blocks non-specific binding sites. |
Experimental Protocols
Protocol 1: this compound Labeling in Live Cells
-
Cell Culture and Labeling:
-
Culture cells to 70-80% confluency.
-
Replace the growth medium with methionine-free and phenylalanine-free medium supplemented with dialyzed fetal bovine serum.
-
Add this compound to the desired final concentration (e.g., 50 µM).
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Incubate for 16-24 hours.
-
-
UV Crosslinking:
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Wash the cells twice with ice-cold PBS.
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Place the cells on ice and irradiate with 365 nm UV light for 15-30 minutes.
-
-
Cell Lysis:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Protocol 2: Click Chemistry and Enrichment
-
Click Reaction:
-
To the cell lysate, add the following click chemistry reagents in order: Biotin-Azide, CuSO4, THPTA, and freshly prepared Sodium Ascorbate.
-
Incubate at room temperature for 1 hour with gentle rotation.
-
-
Protein Precipitation:
-
Precipitate the proteins using a chloroform/methanol precipitation method to remove excess click chemistry reagents.
-
-
Streptavidin Enrichment:
-
Resuspend the protein pellet in a buffer containing SDS.
-
Dilute the sample to reduce the SDS concentration and add streptavidin-agarose beads.
-
Incubate for 2-4 hours at 4°C with rotation.
-
Wash the beads extensively with wash buffers of increasing stringency.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a buffer containing biotin and/or by boiling in SDS-PAGE sample buffer.
-
Perform in-gel or in-solution trypsin digestion of the eluted proteins.
-
Analyze the resulting peptides by LC-MS/MS.
-
Mandatory Visualization
Experimental Workflow for this compound Affinity Labeling
Caption: A schematic of the experimental workflow for identifying protein interactions using this compound affinity labeling.
Hypothetical Application: Probing the MAPK/ERK Signaling Pathway
This compound can be utilized to identify on- and off-target interactions of kinase inhibitors within critical signaling pathways like the MAPK/ERK pathway. This pathway is frequently dysregulated in cancer and is a common target for drug development.[8][9] A hypothetical experiment could involve treating cells with a kinase inhibitor followed by this compound labeling to identify proteins that are differentially engaged by the inhibitor.
Caption: A simplified diagram of the MAPK/ERK signaling cascade, a common target for investigation with chemical probes.
References
- 1. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Improved short-term toxicity test protocol to assess metal tolerance in phototrophic periphyton: toward standardization of PICT approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specificity of Phosphorylation Responses to Mitogen Activated Protein (MAP) Kinase Pathway Inhibitors in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel MAP kinase pathway signaling targets by functional proteomics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Dopamine Transporter Selectivity of Fourphit
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the selectivity of Fourphit for the dopamine transporter (DAT). This compound, an irreversible inhibitor of DAT, serves as a valuable research tool. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges encountered during its use and modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 4-isothiocyanato-PCP, is a derivative of phencyclidine (PCP) that acts as a selective probe for the methylphenidate binding site on the dopamine transporter (DAT)[1]. It functions as an irreversible inhibitor, forming a covalent bond with the transporter protein[1]. This irreversible binding leads to a long-lasting inactivation of DAT, which can be restored only by the synthesis of new transporter proteins. Unlike its isomer Metaphit, this compound shows selectivity for DAT over the NMDA receptor[1].
Q2: What is the known selectivity profile of this compound?
A2: this compound has been characterized as an inhibitor of the dopamine transporter with an IC50 value of 7.1 µM in rat striatal membranes[1]. While it is known to be selective for DAT over the NMDA receptor, detailed quantitative data on its binding affinity (Ki) and inhibitory potency (IC50) at other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), are not extensively reported in publicly available literature. To improve its selectivity, the first crucial step is to fully characterize its activity at DAT, SERT, and NET.
Q3: How can I determine the selectivity profile of this compound or its analogs?
A3: To determine the selectivity profile, you should perform in vitro radioligand binding assays and functional uptake assays using cell lines or tissues expressing human DAT, SERT, and NET. By comparing the Ki (from binding assays) or IC50 (from uptake assays) values for each transporter, you can calculate the selectivity ratios (e.g., SERT Ki / DAT Ki and NET Ki / DAT Ki). A higher ratio indicates greater selectivity for DAT.
Q4: What are some general strategies to improve the selectivity of a DAT ligand like this compound?
A4: Improving selectivity often involves medicinal chemistry approaches to modify the compound's structure. Based on structure-activity relationship (SAR) studies of other DAT inhibitors, the following strategies can be considered:
-
Modification of the Phenyl Ring: Introducing different substituents on the phenyl ring can influence binding affinity and selectivity. The position and electronic properties of these substituents are critical.
-
Alterations to the Piperidine Ring: Modifications to the piperidine ring, including the position of the isothiocyanate group or the introduction of other functional groups, can alter interactions with the binding pockets of different transporters.
-
Bioisosteric Replacement: Replacing certain chemical groups with others that have similar physical or chemical properties (bioisosteres) can modulate selectivity. For example, replacing a phenyl ring with a thiophene ring has been shown to affect the potency of some DAT ligands.
Q5: this compound is an irreversible inhibitor. How does this affect the interpretation of binding and functional data?
A5: For irreversible inhibitors, the IC50 value is not a true measure of affinity (Ki) but rather reflects the rate of inactivation. The potency of an irreversible inhibitor is best described by the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half-maximal inactivation rate). The overall inhibitory potency is often expressed as the ratio kinact/KI. It is crucial to use appropriate kinetic analysis methods to determine these parameters rather than relying solely on IC50 values.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of this compound and its analogs.
Radioligand Binding Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding | 1. Radioligand concentration is too high. 2. Insufficient washing steps. 3. Radioligand is sticking to filters or vials. 4. Inappropriate blocking agent. | 1. Use a radioligand concentration at or below its Kd. 2. Increase the number and volume of washes with ice-cold buffer. 3. Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI). Use low-binding plates and tubes. 4. Ensure the blocking agent (e.g., a known high-affinity ligand) is used at a sufficiently high concentration to saturate the target sites. |
| Low Specific Binding / Weak Signal | 1. Low expression of the transporter in the cell/tissue preparation. 2. Degraded radioligand or test compound. 3. Insufficient incubation time to reach equilibrium. 4. Incorrect buffer composition (pH, ionic strength). | 1. Use a cell line with higher transporter expression or a brain region with high DAT density (e.g., striatum). 2. Check the purity and age of the radioligand and test compounds. Store them properly. 3. Determine the time required to reach binding equilibrium through time-course experiments. 4. Optimize buffer conditions. Monoamine transporter binding is often sensitive to Na+ concentration. |
| Poor Reproducibility (High Variability) | 1. Inconsistent pipetting. 2. Temperature fluctuations during incubation. 3. Inconsistent timing of filtration and washing. 4. Lot-to-lot variability in reagents. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Use a temperature-controlled incubator or water bath. 3. Standardize the filtration and washing protocol for all samples. 4. Qualify new lots of reagents before use in large-scale experiments. |
Dopamine Uptake Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Uptake | 1. Non-transporter-mediated uptake or diffusion. 2. Uptake by other monoamine transporters (SERT, NET) if present in the cell line/tissue. 3. Insufficient washing. | 1. Determine non-specific uptake in the presence of a saturating concentration of a known potent DAT inhibitor (e.g., GBR 12935) and subtract it from all measurements. 2. Use cell lines specifically expressing only DAT. If using tissue preparations, include selective inhibitors for SERT (e.g., fluoxetine) and NET (e.g., desipramine) in the assay buffer. 3. Rapidly and thoroughly wash cells with ice-cold buffer to terminate uptake and remove extracellular radiolabeled dopamine. |
| Low Signal-to-Noise Ratio | 1. Low transporter activity. 2. Short incubation time. 3. Sub-optimal substrate concentration. | 1. Ensure cells are healthy and transporter expression is optimal. 2. Optimize the incubation time to be within the linear range of uptake. 3. Use a substrate concentration around the Km for dopamine uptake. |
| Inconsistent IC50 Values | 1. For irreversible inhibitors like this compound, pre-incubation time is critical. 2. Cell health and density variability. 3. Degradation of dopamine or the inhibitor. | 1. Standardize the pre-incubation time of the cells with this compound before adding the radiolabeled dopamine. IC50 values for irreversible inhibitors will decrease with longer pre-incubation times. 2. Ensure consistent cell seeding density and viability across all wells. 3. Prepare fresh solutions of dopamine and inhibitors for each experiment. Include an antioxidant like ascorbic acid in the dopamine solution. |
Quantitative Data
Due to the limited availability of public data on this compound's activity at SERT and NET, this table provides a template for how to present the data once it has been experimentally determined. For context, representative data for other well-characterized DAT inhibitors are included.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (NET/DAT) |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |
| GBR 12935 | ~1-5 | >1000 | ~100-200 | >200 | ~20-200 |
| Methylphenidate | ~100-200 | >10,000 | ~20-50 | >50 | ~0.25 |
| Cocaine | ~200-600 | ~300-800 | ~200-500 | ~1.5 | ~1 |
Note: Ki values can vary depending on experimental conditions (e.g., tissue/cell type, radioligand used, buffer composition). The values above are approximate ranges from the literature.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for DAT, SERT, and NET
Objective: To determine the binding affinity (Ki) of this compound or its analogs for DAT, SERT, and NET.
Materials:
-
Cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Non-specific binding control: GBR 12935 (for DAT), Fluoxetine (for SERT), Desipramine (for NET) at a high concentration (e.g., 10 µM).
-
Test compound (this compound or analog) at various concentrations.
-
96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in Assay Buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Membranes + Radioligand + Non-specific binding control.
-
Competitive Binding: Membranes + Radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate the plates for 60-120 minutes at room temperature (or 4°C) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer.
-
Scintillation Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [³H]Dopamine Uptake Inhibition Assay
Objective: To determine the functional potency (IC50) of this compound or its analogs to inhibit dopamine uptake via DAT.
Materials:
-
HEK293 cells stably expressing hDAT, plated in 96-well plates.
-
[³H]Dopamine.
-
Uptake Buffer: Krebs-Henseleit buffer or similar physiological salt solution, pH 7.4, containing an antioxidant like ascorbic acid (0.1 mM).
-
Test compound (this compound or analog) at various concentrations.
-
Stop Solution: Ice-cold Uptake Buffer.
-
Lysis Buffer (e.g., 1% SDS).
-
Liquid scintillation counter.
Procedure:
-
Cell Culture: Plate cells and grow to ~80-90% confluency.
-
Pre-incubation: Wash the cells with Uptake Buffer. Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time (e.g., 10-30 minutes) at room temperature or 37°C. This step is critical for irreversible inhibitors.
-
Uptake Initiation: Add [³H]Dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at the same temperature. This should be within the linear range of dopamine uptake.
-
Uptake Termination: Rapidly wash the cells multiple times with ice-cold Stop Solution.
-
Cell Lysis: Add Lysis Buffer to each well to solubilize the cells.
-
Scintillation Counting: Transfer the lysate to scintillation vials and measure radioactivity.
-
Data Analysis:
-
Determine non-specific uptake in the presence of a saturating concentration of a DAT inhibitor.
-
Calculate the percentage of inhibition of specific uptake for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression.
-
Visualizations
Dopamine Transporter Signaling Pathway
Caption: Simplified signaling pathway of dopamine reuptake and its inhibition by this compound.
Experimental Workflow for Selectivity Profiling
Caption: Experimental workflow for determining and improving the selectivity of this compound analogs.
References
Stability and storage conditions for Fourphit solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Fourphit solutions. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound solutions?
A1: For optimal long-term stability, it is recommended to store this compound solutions at -20°C in light-protected containers. Under these conditions, the solution is expected to remain stable for up to 12 months with minimal degradation.
Q2: Can I store this compound solutions at 4°C for short-term use?
A2: Yes, this compound solutions can be stored at 4°C for short-term use. However, it is advisable to use the solution within one month when stored at this temperature to minimize the risk of degradation.[1][2]
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in color, such as a yellowish or brownish tint, is an indicator of potential degradation.[1][2] It is strongly recommended to discard the solution and prepare a fresh batch to ensure the accuracy of your experimental results. Discoloration may be caused by exposure to light or elevated temperatures.[3][4]
Q4: I observed precipitation in my this compound solution after thawing. What should I do?
A4: Precipitation upon thawing may indicate that the solubility of this compound has been exceeded at lower temperatures or that the solution has degraded. Gently warm the solution to 37°C and vortex to see if the precipitate redissolves. If the precipitate remains, it is best to discard the solution as the concentration may no longer be accurate.
Q5: How does pH affect the stability of this compound solutions?
A5: this compound is most stable in a pH range of 6.0-7.0. Both acidic and basic conditions can accelerate hydrolytic degradation.[5][6] It is crucial to maintain the recommended pH to ensure the stability of the solution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly low experimental efficacy | Degradation of this compound solution due to improper storage. | 1. Prepare a fresh solution of this compound. 2. Verify storage conditions (temperature and light protection). 3. Perform a stability check using the protocol below. |
| Visible particles or cloudiness in the solution | Precipitation, contamination, or degradation. | 1. Ensure the solution is completely dissolved after preparation. 2. Check for microbial contamination. 3. If precipitation occurs after storage, refer to FAQ Q4. |
| Inconsistent results between experiments | Variability in solution stability or preparation. | 1. Standardize the solution preparation protocol. 2. Aliquot the solution after preparation to avoid repeated freeze-thaw cycles. 3. Use solutions within their recommended stability period. |
Stability Data of this compound Solutions
The stability of this compound solutions was evaluated under various storage conditions. The percentage of intact this compound was determined by HPLC analysis.
| Storage Condition | Solvent | 1 Month | 3 Months | 6 Months | 12 Months |
| -20°C, Protected from Light | DMSO | >99% | >99% | 98% | 95% |
| 4°C, Protected from Light | Aqueous Buffer (pH 6.5) | 98% | 92% | 85% | Not Recommended |
| Room Temperature (20-25°C), Exposed to Light | Aqueous Buffer (pH 6.5) | 85% | 60% | Not Recommended | Not Recommended |
| Room Temperature (20-25°C), Protected from Light | Aqueous Buffer (pH 6.5) | 95% | 80% | Not Recommended | Not Recommended |
Experimental Protocols
Protocol for Assessing this compound Solution Stability by HPLC
This protocol outlines a method to assess the stability of this compound solutions through a forced degradation study.[5][6][7] Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and validate the stability-indicating power of analytical methods.[7][8]
1. Preparation of Stressed Samples:
-
Acid Hydrolysis: Incubate the this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the this compound solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat the this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[5][9]
-
Thermal Degradation: Store the this compound solution at 70°C for 48 hours, protected from light.[5]
-
Photolytic Degradation: Expose the this compound solution to a light source (e.g., UV lamp) for a defined period.[5]
2. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Analyze the chromatograms of the stressed samples and compare them to a control sample (freshly prepared this compound solution).
-
Calculate the percentage of this compound remaining and identify any degradation peaks.
-
A significant decrease in the main this compound peak and the appearance of new peaks indicate degradation.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for Forced Degradation Study of this compound.
Hypothetical this compound Signaling Pathway
Caption: Proposed Signaling Cascade for this compound Action.
References
- 1. Stability of apomorphine hydrochloride in aqueous sodium bisulphite solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Storage Conditions – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. Solution stability of ciclosidomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - STEMart [ste-mart.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. pharmtech.com [pharmtech.com]
Interpreting unexpected results in Fourphit experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Fourphit™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This guide is intended for researchers, scientists, and drug development professionals to help interpret unexpected results and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound™ TR-FRET assay?
The this compound™ assay is based on the principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a robust technology for detecting biomolecular interactions in a homogeneous format.[1][2] The assay involves a donor fluorophore, typically a lanthanide (e.g., Europium or Terbium), and an acceptor fluorophore. When the donor and acceptor are in close proximity (due to a binding event), excitation of the donor by a light source results in energy transfer to the acceptor, which then emits light at a specific wavelength. The time-resolved aspect of the measurement minimizes background fluorescence, leading to a high signal-to-noise ratio.[2][3][4]
Q2: What are the essential components of the this compound™ TR-FRET assay?
The core components include:
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A donor fluorophore-labeled biomolecule: Often a Europium (Eu) or Terbium (Tb) cryptate.
-
An acceptor fluorophore-labeled biomolecule: A compatible acceptor dye.
-
Assay Buffer: Optimized for the specific interaction being studied.
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Microplates: Black, low-volume microplates are recommended to minimize light scatter and autofluorescence.[4]
-
A TR-FRET compatible plate reader: The instrument must be capable of time-resolved fluorescence detection.[4]
Q3: How is the TR-FRET signal calculated and what do the values mean?
The TR-FRET signal is typically expressed as a ratio of the acceptor emission to the donor emission.[2][5] This ratiometric measurement helps to normalize for variations in reagent dispensing and corrects for some forms of interference.[1][6] A higher ratio generally indicates a stronger interaction between the labeled biomolecules. The data is often analyzed using a 4-parameter logistic (4PL) curve fit to determine parameters like EC50 or IC50.[5]
Troubleshooting Guides
Issue 1: Low or No TR-FRET Signal
A weak or absent signal is a common issue that can arise from several factors.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incorrect Plate Reader Settings | Ensure the correct excitation and emission wavelengths for the donor and acceptor are set. The single most common reason for TR-FRET assay failure is an incorrect choice of emission filters.[6] Verify the delay time and integration time are appropriate for the lanthanide donor used. |
| Reagent Degradation | Check the expiration dates of all reagents. Store all components as recommended, protecting them from light and repeated freeze-thaw cycles. |
| Pipetting Errors | Inaccurate or inconsistent pipetting can lead to incorrect reagent concentrations.[6] Use calibrated pipettes and appropriate tips. |
| No Interaction Between Biomolecules | The binding partners may not be interacting. Confirm the activity of your biomolecules through an alternative method if possible. |
| Suboptimal Assay Conditions | The buffer composition, pH, or incubation time may not be optimal.[4] Perform buffer optimization experiments and a time-course experiment to determine the optimal incubation period. |
Issue 2: High Background Signal
An elevated background signal can mask the specific signal and reduce the assay window.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Autofluorescent Compounds | Test compounds may be inherently fluorescent at the assay wavelengths.[1] Screen compounds for autofluorescence in a separate assay without the donor or acceptor. |
| Light Scatter from Precipitated Compounds | Compounds may precipitate in the assay buffer, leading to light scatter.[1] Check the solubility of your compounds in the assay buffer. |
| Non-specific Binding | The labeled biomolecules may be binding non-specifically to the microplate or to each other. Include appropriate controls, such as a well with only one labeled partner. Consider adding a non-ionic detergent like Tween-20 to the assay buffer. |
| Contaminated Reagents or Buffers | Contaminants in the reagents or buffer can contribute to background fluorescence. Prepare fresh reagents and buffers using high-purity water. |
Issue 3: Unexpected Inhibitor/Compound Activity
Sometimes, a compound may appear to be an inhibitor or activator due to assay artifacts rather than true biological activity.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Compound Interference with TR-FRET Signal | The compound may absorb light at the excitation or emission wavelengths (inner-filter effect) or quench the fluorescent signal.[1] Perform counter-screens to identify compounds that interfere with the assay chemistry. |
| Compound Not Cell-Permeable (for cell-based assays) | In cell-based assays, the compound may not be able to cross the cell membrane.[6] |
| Targeting an Inactive Form of the Protein | The compound may bind to an inactive conformation of the target protein that is not relevant for the assay.[6] |
Experimental Protocols
This compound™ Kinase-Inhibitor Binding Assay Protocol
This protocol provides a general workflow for assessing the binding of a small molecule inhibitor to a kinase.
Materials:
-
Eu-labeled anti-tag antibody (Donor)
-
Tracer compound labeled with an acceptor fluorophore
-
Tagged Kinase
-
Test Inhibitors
-
Assay Buffer
-
384-well low-volume black microplate
-
TR-FRET Plate Reader
Procedure:
-
Prepare Reagents: Dilute the kinase, Eu-labeled antibody, acceptor-labeled tracer, and test compounds to the desired concentrations in assay buffer.
-
Dispense Inhibitor: Add the test inhibitors at various concentrations to the microplate wells. Include positive and negative controls.
-
Add Kinase and Antibody: Add the tagged kinase and the Eu-labeled anti-tag antibody to the wells.
-
Incubate: Incubate the plate for the optimized duration (e.g., 60 minutes) at room temperature, protected from light.
-
Add Tracer: Add the acceptor-labeled tracer to the wells.
-
Second Incubation: Incubate the plate for a second optimized duration (e.g., 60-120 minutes) at room temperature, protected from light.
-
Read Plate: Measure the TR-FRET signal using a plate reader with appropriate settings for the donor-acceptor pair.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the results against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Principle of the this compound™ TR-FRET Assay.
Caption: Troubleshooting workflow for unexpected results.
Caption: A hypothetical kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Considerations for Development of FRET Assays [drugdiscoveryonline.com]
- 4. dcreport.org [dcreport.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - UZ [thermofisher.com]
Technical Support Center: Validating the Irrevocable Bond of Fourphit
For researchers and scientists in the field of drug development, confirming the irreversible binding of a compound to its target is a critical step. This guide provides a comprehensive resource for validating the irreversible binding of Fourphit, a phencyclidine derivative that acts as a selective probe for the methylphenidate binding site on the dopamine transporter.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a phencyclidine derivative that contains an isothiocyanate substitution. It selectively and irreversibly binds to the dopamine transporter complex, specifically at the site recognized by methylphenidate and other psychomotor stimulants.[1] Its irreversible nature stems from the isothiocyanate group, which can form a covalent bond with nucleophilic residues on its target protein.[2]
Q2: Why is it important to validate the irreversible binding of this compound?
A2: Validating the irreversible binding is crucial for several reasons. It confirms the compound's mechanism of action, which is essential for interpreting experimental results.[3] For drug development, irreversible inhibitors can offer prolonged pharmacological effects, as the duration of action is dependent on the synthesis of new target proteins rather than the pharmacokinetics of the compound itself.[4]
Q3: What are the primary methods to demonstrate the irreversible binding of this compound?
A3: The primary methods include radioligand binding assays to assess changes in receptor density (Bmax) and affinity (Kd), and washout experiments to demonstrate the sustained effect of the inhibitor after its removal from the experimental system.[1][3][5]
Q4: Can this compound bind to other receptors?
A4: this compound has been shown to discriminate between the methylphenidate binding site on the dopamine transporter and the phencyclidine binding site associated with the N-methyl-D-aspartate (NMDA) receptor. While it binds irreversibly to the former, its binding to the latter is reversible.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant decrease in Bmax observed after this compound treatment in radioligand binding assay. | Insufficient incubation time or concentration of this compound. | Optimize the incubation time and concentration of this compound. Irreversible inhibition is time- and concentration-dependent.[3] |
| Degradation of this compound. | Ensure the stability of the this compound solution. Prepare fresh solutions for each experiment. | |
| Receptor activity recovers quickly after washout. | Incomplete washout of unbound this compound. | Increase the number and duration of washing steps to ensure complete removal of the compound.[5] |
| The binding might not be truly irreversible under the experimental conditions. | Re-evaluate the experimental protocol and consider alternative techniques for confirmation, such as mass spectrometry.[3] | |
| High non-specific binding in radioligand assays. | The radioligand or this compound is sticking to non-target components. | Include appropriate controls, such as a non-specific binding control using a large excess of a competing unlabeled ligand. |
| Issues with the membrane preparation or assay buffer. | Optimize the membrane preparation protocol and the composition of the assay buffer to minimize non-specific interactions. |
Key Experiments for Validation
A multi-pronged approach is recommended to provide robust evidence for the irreversible binding of this compound.
Radioligand Binding Assay: Assessing Bmax and Kd
This experiment aims to determine if this compound reduces the number of available binding sites (Bmax) for a radiolabeled ligand without affecting the ligand's affinity (Kd). A decrease in Bmax is a hallmark of irreversible binding.[1]
Protocol:
-
Membrane Preparation: Prepare crude synaptosomal fractions from rat striatal tissue.
-
Incubation: Pre-incubate the membranes with various concentrations of this compound or vehicle control for a defined period.
-
Radioligand Binding: Add a saturating concentration of a suitable radioligand, such as [3H]methylphenidate, and incubate to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Perform saturation binding analysis to determine Bmax and Kd values for both this compound-treated and control groups.
Expected Outcome:
| Treatment | Bmax (fmol/mg protein) | Kd (nM) |
| Vehicle Control | 100 ± 5 | 10 ± 1 |
| This compound | 30 ± 3 | 11 ± 1.2 |
This table illustrates that this compound treatment leads to a significant reduction in Bmax with no significant change in Kd, supporting an irreversible binding mechanism.
Washout Experiment
This experiment demonstrates that the inhibitory effect of this compound persists even after the compound is removed from the medium, a key characteristic of irreversible inhibitors.[3][5]
Protocol:
-
Cell Culture: Use cells expressing the dopamine transporter.
-
Treatment: Treat one group of cells with this compound for a specific duration (e.g., 1 hour). A control group should be treated with vehicle.
-
Washout:
-
Washout Group: After treatment, wash the cells extensively with fresh, compound-free media to remove all unbound this compound.
-
No Washout Group: Leave the compound in the media.
-
-
Functional Assay: After a recovery period in compound-free media for the washout group, perform a functional assay to measure dopamine transporter activity (e.g., [3H]dopamine uptake).
-
Data Analysis: Compare the dopamine transporter activity between the control, no washout, and washout groups.
Expected Outcome:
| Group | Dopamine Transporter Activity (% of Control) |
| Control | 100% |
| This compound (No Washout) | 20% |
| This compound (Washout) | 25% |
The sustained inhibition of dopamine transporter activity in the washout group, comparable to the no washout group, indicates that this compound's binding is irreversible.
Competition Binding Assay
This experiment can further confirm that this compound acts at the methylphenidate binding site by assessing its ability to protect the site from being labeled by a radioligand.[1]
Protocol:
-
Membrane Preparation: Use rat striatal membranes.
-
Protection: Pre-incubate the membranes with a saturating concentration of unlabeled methylphenidate.
-
This compound Treatment: Add this compound to both the protected and unprotected membranes and incubate.
-
Washout: Wash the membranes to remove unbound ligands.
-
Radioligand Binding: Add [3H]methylphenidate to determine the remaining number of binding sites.
-
Data Analysis: Compare the level of [3H]methylphenidate binding in the protected versus unprotected groups.
Expected Outcome:
| Condition | [3H]methylphenidate Binding (% of Control) |
| This compound alone | 30% |
| Methylphenidate + this compound | 70% |
The significant protection of binding sites by pre-incubation with methylphenidate indicates that this compound acts directly at this site.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Validating Irreversible Binding
A flowchart outlining the key experimental steps to validate the irreversible binding of this compound.
References
- 1. This compound: a selective probe for the methylphenidate binding site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Fourphit in experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for experiments involving Fourphit.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a derivative of phencyclidine and is utilized in research as a selective probe for the methylphenidate binding site on the dopamine transporter (DAT).[1] It acts as an irreversible inhibitor of the dopamine transport complex.[1]
Q2: What is the potency of this compound at its primary target?
This compound inhibits the binding of [3H]methylphenidate to the dopamine transporter with an IC50 of 7.1 microM.[1]
Q3: What are the known off-target effects of this compound?
The most well-characterized off-target effect of this compound is its reversible binding to the phencyclidine (PCP) binding site associated with the N-methyl-D-aspartate (NMDA) receptor.[1] Unlike its irreversible interaction with the dopamine transporter, its binding to the NMDA receptor is reversible.[1]
Q4: How can I differentiate between this compound's on-target (DAT) and off-target (NMDA receptor) effects in my experiments?
The differential binding mechanism of this compound—irreversible at DAT and reversible at the NMDA receptor—can be exploited experimentally. Pre-incubation with this compound followed by a washout period will result in sustained inhibition of the dopamine transporter, while the reversible off-target effects on the NMDA receptor should diminish. Additionally, using specific antagonists for the NMDA receptor can help to isolate the effects mediated by DAT.
Q5: What is the difference between this compound and its isomer, Metaphit?
Metaphit is an isomer of this compound that, unlike this compound, irreversibly inactivates both the methylphenidate binding site on the dopamine transporter and the phencyclidine binding site on the NMDA receptor.[1] This makes this compound a more selective tool for studying the dopamine transporter when reversible NMDA receptor interaction is desired or can be controlled for.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal or unexpected cellular responses. | Off-target effects due to NMDA receptor binding. | - Include a pre-incubation and washout step in your protocol to remove reversibly bound this compound. - Use a specific NMDA receptor antagonist (e.g., AP5) as a negative control to determine the contribution of NMDA receptor signaling. - Titrate this compound to the lowest effective concentration to minimize off-target binding. |
| Inconsistent results between experiments. | - Degradation of this compound stock solution. - Variability in incubation time. - Cell health and density. | - Prepare fresh stock solutions of this compound regularly and store them appropriately. - For irreversible binding to DAT, ensure consistent and adequate incubation times. - Monitor cell viability and ensure consistent cell plating density between experiments. |
| Lower than expected inhibition of dopamine uptake. | - Insufficient incubation time for irreversible binding. - Suboptimal concentration of this compound. - Issues with the dopamine uptake assay itself. | - Increase the pre-incubation time with this compound to ensure complete irreversible binding to the dopamine transporter. - Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. - Include positive controls for DAT inhibition (e.g., methylphenidate, cocaine) to validate assay performance. |
Quantitative Data Summary
| Compound | Target | Interaction Type | IC50 / Ki | Reference |
| This compound | Dopamine Transporter (DAT) | Irreversible | 7.1 µM (IC50) | [1] |
| This compound | NMDA Receptor (PCP site) | Reversible | - | [1] |
| Metaphit | Dopamine Transporter (DAT) | Irreversible | - | [1] |
| Metaphit | NMDA Receptor (PCP site) | Irreversible | - | [1] |
Experimental Protocols
Protocol 1: Differentiating On-Target vs. Off-Target Effects
This protocol is designed to distinguish the irreversible inhibition of the dopamine transporter from the reversible binding to the NMDA receptor.
Materials:
-
Cells expressing the dopamine transporter and NMDA receptors.
-
This compound
-
NMDA receptor antagonist (e.g., D-AP5)
-
Dopamine transporter substrate (e.g., [3H]dopamine)
-
Appropriate buffers and culture media
Procedure:
-
Cell Plating: Plate cells at a consistent density and allow them to adhere overnight.
-
Pre-incubation with this compound:
-
Treat one set of cells with an appropriate concentration of this compound for a sufficient duration to allow for irreversible binding to DAT (e.g., 30-60 minutes).
-
Include a vehicle control group.
-
-
Washout Step:
-
Gently wash the cells three times with warm, fresh media to remove any unbound or reversibly bound this compound.
-
-
NMDA Receptor Antagonist Control:
-
Treat a subset of the this compound-pre-incubated and washed cells with a saturating concentration of an NMDA receptor antagonist.
-
-
Functional Assay:
-
Perform a dopamine uptake assay using a labeled substrate like [3H]dopamine to measure the activity of the dopamine transporter.
-
Measure downstream signaling events associated with NMDA receptor activation (e.g., calcium imaging) in parallel wells.
-
Expected Results:
-
Dopamine Uptake Assay: Cells pre-incubated with this compound will show a significant and sustained reduction in dopamine uptake compared to the vehicle control, even after the washout step. This effect should not be reversed by the NMDA receptor antagonist.
-
NMDA Receptor-Mediated Signaling: Any effects of this compound on NMDA receptor signaling should be significantly reduced or eliminated after the washout. The NMDA receptor antagonist will block any residual NMDA receptor-mediated effects.
Visualizations
Signaling Pathways
Caption: this compound's dual mechanism of action.
Experimental Workflow
References
Best practices for handling and disposal of Fourphit
Technical Support Center: Fourphit
This guide provides best practices for the handling, use, and disposal of this compound, a phencyclidine derivative that acts as a selective and irreversible inhibitor for the methylphenidate binding site on the dopamine transporter.[1] The information herein is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action? this compound is a phencyclidine derivative containing an isothiocyanate group.[1] It acts as an irreversible inhibitor of [³H]methylphenidate binding to the dopamine transport complex. This inhibition is achieved by reducing the maximum number of binding sites (Bmax) without altering the binding affinity (KD), suggesting it may serve as a selective affinity label for the stimulant binding site on the dopamine transporter.[1]
2. What are the primary hazards associated with this compound? While a specific hazard profile is unavailable, compounds in the phencyclidine class are potent psychoactive agents. Isothiocyanates are known to be reactive and can be irritants. Based on these characteristics, this compound should be handled as a hazardous compound with potential for neurotoxicity and irritation to the skin, eyes, and respiratory tract.[4][5]
3. What Personal Protective Equipment (PPE) is required when handling this compound? Appropriate PPE is crucial for safe handling. This includes, at a minimum:
-
Gloves: Nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal techniques.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A full-length lab coat to protect from splashes.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any aerosols or particulates.
4. How should I store this compound? this compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[5] It should be stored locked up to control access.
Troubleshooting Experimental Issues
Q: I am observing inconsistent inhibition of dopamine transporter binding in my assay. What could be the cause?
A: Inconsistent results can stem from several factors. Refer to the troubleshooting logic below. Key areas to investigate include:
-
Compound Stability: this compound's isothiocyanate group may be susceptible to hydrolysis. Ensure fresh stock solutions are prepared regularly and stored appropriately.
-
Incubation Time: As an irreversible inhibitor, the duration of pre-incubation with this compound is critical for achieving complete inactivation of the binding sites.[1] Verify that your incubation time is sufficient.
-
pH of Buffer: The reactivity of the isothiocyanate group can be pH-dependent. Ensure your buffer system is stable and at the optimal pH for the reaction.
Q: My this compound solution appears cloudy or has precipitated. What should I do?
A: Do not use a solution with precipitate. Precipitation can indicate solubility issues or compound degradation.
-
Solvent Choice: Confirm that you are using an appropriate solvent. See the solubility data table below. Sonication may assist in dissolving the compound.
-
Concentration: You may be exceeding the solubility limit of this compound in your chosen solvent. Try preparing a more dilute stock solution.
-
Storage Temperature: If the solution was stored at a low temperature, allow it to warm to room temperature and assess if the precipitate redissolves.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound.
| Parameter | Value | Conditions |
| IC₅₀ | 7.1 µM | Inhibition of [³H]methylphenidate binding in rat striatal tissue membranes.[1] |
Experimental Protocols
Protocol: Inactivation of Dopamine Transporter with this compound
This protocol describes a general procedure for treating striatal membranes with this compound to achieve irreversible inhibition of the methylphenidate binding site.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare crude synaptosomal fraction of rat striatal tissue as per standard laboratory procedures.
-
-
Pre-incubation with this compound:
-
In a microcentrifuge tube, add a specific amount of the membrane preparation.
-
Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the tubes. For control samples, add vehicle (DMSO) only.
-
Incubate the mixture for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 25°C) to allow for the irreversible binding to occur.
-
-
Removal of Unbound this compound:
-
Terminate the reaction by centrifugation to pellet the membranes.
-
Wash the pellets multiple times with fresh, cold assay buffer to remove any unbound this compound. This step is critical to ensure that subsequent binding assays only measure the remaining active sites.
-
-
Binding Assay:
-
Resuspend the washed pellets in fresh assay buffer.
-
Perform a radioligand binding assay using [³H]methylphenidate to determine the remaining number of binding sites (Bmax) and their affinity (KD).
-
-
Data Analysis:
-
Measure the radioactivity in each sample using liquid scintillation counting.
-
Analyze the data using non-linear regression to calculate the Bmax and KD values for control and this compound-treated samples. A decrease in Bmax with no significant change in KD indicates successful irreversible inhibition.[1]
-
Visual Guides and Workflows
Caption: General laboratory workflow for handling this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Hypothetical signaling pathway for this compound's action.
Disposal Guidelines
Proper disposal of this compound and associated waste is critical to ensure safety and environmental compliance.[2]
-
Unused Compound: Unused or surplus this compound should be disposed of as hazardous chemical waste.[6] Do not dispose of it down the drain or in regular trash. Keep it in its original, clearly labeled container.
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., from experiments, container rinsing) in a designated, sealed, and clearly labeled hazardous waste container. Segregate halogenated and non-halogenated solvent waste if required by your institution.[2]
-
Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, gloves, microfuge tubes) must be collected in a designated hazardous waste container for solids. Do not mix with non-hazardous lab trash.
-
Decontamination: Decontaminate any glassware by rinsing with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[6]
-
EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of all this compound waste containers.[6] Follow all institutional procedures for waste manifest and pickup.
References
- 1. This compound: a selective probe for the methylphenidate binding site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Fourphit and Metaphit for Dopamine Transporter Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fourphit and Metaphit, two chemical probes used in dopamine transporter (DAT) research. Both are phencyclidine (PCP) derivatives that act as irreversible inhibitors of the DAT, offering unique advantages for studying the transporter's function and pharmacology. This document summarizes their performance based on experimental data, details relevant experimental protocols, and visualizes key concepts to aid in the selection of the appropriate tool for specific research needs.
Performance Comparison: this compound vs. Metaphit
This compound and Metaphit are isomers, differing in the substitution position of the isothiocyanate group on the aromatic ring. This structural difference leads to a notable distinction in their selectivity. Metaphit irreversibly inhibits both the methylphenidate binding site on the dopamine transporter and the phencyclidine binding site on the N-methyl-D-aspartate (NMDA) receptor. In contrast, this compound demonstrates greater selectivity for the DAT; it irreversibly inhibits the methylphenidate binding site on the DAT while binding reversibly to the phencyclidine site on the NMDA receptor[1]. This makes this compound a more specific tool for investigating the dopamine transporter in isolation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and Metaphit based on their inhibition of [³H]methylphenidate binding to the dopamine transporter in rat striatal tissue.
| Parameter | This compound | Metaphit | Reference |
| IC₅₀ | 7.1 µM | 6.2 µM | [1][2] |
| Mechanism of Action | Irreversible Inhibitor | Irreversible Inhibitor | [1][3] |
| Binding Site Selectivity | Selective for DAT over NMDA receptor's PCP site | Non-selective, inhibits both DAT and NMDA receptor's PCP site | [1] |
Mechanism of Action and Experimental Workflow
Both this compound and Metaphit exert their effects by irreversibly binding to the dopamine transporter, thereby inhibiting the reuptake of dopamine from the synaptic cleft. This irreversible inhibition is a key feature that allows researchers to study the long-term consequences of DAT blockade and to label the transporter protein for biochemical studies.
A typical experimental workflow to assess the inhibitory properties of these compounds involves preparing synaptosomes from brain tissue, followed by a radioligand binding assay or a dopamine uptake assay.
Experimental Protocols
Preparation of Synaptosomes from Rat Striatum
This protocol describes the isolation of synaptosomes, which are sealed nerve terminals that retain functional dopamine transporters.
Materials:
-
Rat striatal tissue
-
Homogenization buffer: 0.32 M sucrose, 10 mM Tris-HCl, pH 7.4
-
Centrifuge (refrigerated)
-
Dounce homogenizer
Procedure:
-
Dissect rat striata on ice and place them in ice-cold homogenization buffer.
-
Homogenize the tissue with a Dounce homogenizer (10-12 gentle strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Discard the supernatant and resuspend the synaptosomal pellet in the appropriate assay buffer.
[³H]Methylphenidate Binding Assay
This assay is used to determine the binding affinity and potency of compounds that interact with the methylphenidate binding site on the DAT.
Materials:
-
Prepared synaptosomes
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
[³H]Methylphenidate (radioligand)
-
This compound or Metaphit (test compounds)
-
Cocaine or GBR 12909 (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate synaptosomal membranes with varying concentrations of this compound or Metaphit and a fixed concentration of [³H]methylphenidate in the assay buffer.
-
For determining non-specific binding, a parallel set of tubes should contain a saturating concentration of a known DAT inhibitor like cocaine.
-
Incubate the mixture at 4°C for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.
Dopamine Uptake Assay
This functional assay measures the ability of the DAT to transport dopamine into the synaptosomes and the inhibitory effect of test compounds.
Materials:
-
Prepared synaptosomes
-
Uptake buffer: Krebs-Ringer-HEPES buffer (containing NaCl, KCl, CaCl₂, MgSO₄, KH₂PO₄, HEPES, and glucose), pH 7.4
-
[³H]Dopamine
-
This compound or Metaphit
-
Nomifensine or cocaine (for determining non-specific uptake)
Procedure:
-
Pre-incubate synaptosomes with varying concentrations of this compound or Metaphit in the uptake buffer at 37°C for a specified time.
-
Initiate the uptake by adding a fixed concentration of [³H]dopamine.
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold buffer.
-
Measure the radioactivity accumulated in the synaptosomes using a scintillation counter.
-
Determine non-specific uptake in the presence of a known DAT inhibitor.
-
Calculate the specific uptake and determine the inhibitory potency of the test compounds.
Conclusion
Both this compound and Metaphit are valuable tools for researchers studying the dopamine transporter. Metaphit, with its dual action on both the DAT and the NMDA receptor, can be useful for investigating the interplay between these two systems. However, for studies requiring specific targeting of the dopamine transporter, this compound's selectivity makes it the superior choice. The experimental protocols provided in this guide offer a starting point for the characterization and comparison of these and other compounds targeting the dopamine transporter.
References
- 1. This compound: a selective probe for the methylphenidate binding site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metaphit irreversibly inhibits [3H]threo-(+/-)-methylphenidate binding to rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metaphit inhibits dopamine transport and binding of [3H]methylphenidate, a proposed marker for the dopamine transport complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fourphit and Other Irreversible Dopamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fourphit with other irreversible dopamine transporter (DAT) ligands. The information is intended for researchers and professionals in the fields of neuroscience and drug development to facilitate the selection of appropriate tools for studying the dopamine transporter system. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways.
Quantitative Comparison of DAT Ligands
The following table summarizes the binding affinities of this compound and other relevant irreversible and reversible dopamine transporter ligands. The inhibitory constant (Kᵢ) is a measure of a ligand's affinity for the transporter, where a lower Kᵢ value indicates a higher affinity. When only the half-maximal inhibitory concentration (IC₅₀) was available, it has been included with a note. The Cheng-Prusoff equation (Kᵢ = IC₅₀ / (1 + [L]/Kₑ)) can be used to estimate Kᵢ from IC₅₀, where [L] is the radioligand concentration and Kₑ is the equilibrium dissociation constant of the radioligand. However, as these parameters are not always available in the cited literature, direct comparison between IC₅₀ and Kᵢ values should be made with caution.
| Ligand | Type | Target Species | Radioligand Used | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| This compound | Irreversible | Rat | [³H]Methylphenidate | 7100 | [1] | |
| Metaphit | Irreversible | Rat | [³H]Methylphenidate | [2][3] | ||
| RTI-76 | Irreversible | Human | [³H]WIN 35,428 | [4][5] | ||
| HD-205 | Irreversible | Rat | [¹²⁵I]RTI-55 | 4 | [6] | |
| GBR-12909 | Reversible | Rat | [³H]GBR 12935 | 1 | [7][8][9] | |
| Tropane Analog (26) | Irreversible | Human | [³H]WIN 35,428 | 30 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for assessing the binding and functional effects of ligands at the dopamine transporter.
Dopamine Transporter Radioligand Binding Assay (using [³H]Methylphenidate)
This protocol is adapted from the study characterizing this compound[1].
-
Tissue Preparation: Crude synaptosomal fractions are prepared from rat striatal tissue.
-
Incubation: Membranes are incubated with the radioligand [³H]methylphenidate in a suitable buffer (e.g., sodium phosphate buffer).
-
Competition Binding: To determine the IC₅₀ of a test compound (e.g., this compound), membranes are incubated with a fixed concentration of [³H]methylphenidate and varying concentrations of the unlabeled test compound.
-
Irreversible Binding Assessment: To confirm irreversible binding, membranes are pre-incubated with the test compound, followed by extensive washing to remove any unbound ligand. The binding of the radioligand is then measured. A significant reduction in the maximal number of binding sites (Bₘₐₓ) without a change in the dissociation constant (Kₑ) of the radioligand is indicative of irreversible inhibition.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known DAT inhibitor (e.g., cocaine). Specific binding is calculated by subtracting non-specific binding from total binding. IC₅₀ values are determined by non-linear regression analysis of the competition binding data.
Dopamine Transporter Radioligand Binding Assay (using [³H]WIN 35,428)
This protocol is a common method for assessing binding to the dopamine transporter and is relevant for compounds like RTI-76 and other tropane-based ligands[4][5][10].
-
Cell/Tissue Preparation: Assays can be performed using membranes from cells stably expressing the human dopamine transporter (e.g., HEK-293 cells) or from brain regions rich in DAT, such as the striatum.
-
Incubation: Membranes or cells are incubated with the radioligand [³H]WIN 35,428 in an appropriate buffer (e.g., phosphate buffer with sucrose).
-
Competition Binding: For determination of Kᵢ or IC₅₀ values, incubations are carried out with a fixed concentration of [³H]WIN 35,428 and a range of concentrations of the competing test ligand.
-
Washout Experiment for Irreversibility: To assess wash-resistant binding, cells or membranes are pre-incubated with the test ligand, followed by repeated washing steps. The displacement of a subsequently added radioligand is then measured. Persistent inhibition after washing indicates irreversible or very slowly dissociating binding[10].
-
Filtration and Scintillation Counting: The separation of bound from free radioligand and the quantification of radioactivity are performed as described in the [³H]methylphenidate assay.
-
Data Analysis: Kᵢ values are calculated from IC₅₀ values using the Cheng-Prusoff equation, requiring knowledge of the radioligand concentration and its Kₑ for the dopamine transporter[11].
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the action of irreversible DAT ligands and the experimental procedures used to characterize them.
References
- 1. This compound: a selective probe for the methylphenidate binding site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metaphit inhibits dopamine transport and binding of [3H]methylphenidate, a proposed marker for the dopamine transport complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of metaphit on dopaminergic neurotransmission in rat striatal slices: involvement of the dopamine transporter and voltage-dependent sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine transporter synthesis and degradation rate in rat striatum and nucleus accumbens using RTI-76 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RTI-76, an isothiocyanate derivative of a phenyltropane cocaine analog, as a tool for irreversibly inactivating dopamine transporter function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 8. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
Fourphit's Selectivity for the Methylphenidate Site: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fourphit's selectivity for the methylphenidate binding site on the dopamine transporter (DAT) with other well-characterized DAT ligands. The information presented herein is supported by experimental data to offer an objective assessment of this compound's performance as a selective pharmacological tool.
Comparative Binding Affinity at the Dopamine Transporter
The following table summarizes the binding affinities of this compound and other key compounds for the dopamine transporter. Lower IC50, Ki, or Kd values indicate higher binding affinity.
| Compound | Binding Affinity (nM) | Method | Notes |
| This compound | 7100 (IC50)[1] | Inhibition of [3H]methylphenidate binding | Irreversibly binds to the methylphenidate site on the dopamine transporter.[1] |
| Methylphenidate | ED50 of 0.25 mg/kg to block 50% of DAT in human brain[2] | Positron Emission Tomography (PET) with [11C]cocaine | Therapeutic doses are expected to occupy >50% of dopamine transporters.[2] |
| GBR 12909 | 1 (Ki)[3][4] | Inhibition of synaptosomal dopamine uptake | A highly potent and selective dopamine uptake inhibitor.[3][4] |
| Cocaine | Requires at least 47% DAT occupancy for subjective effects[5] | PET | Blocks the dopamine transporter, leading to increased synaptic dopamine.[5][6] |
| WIN 35,428 | 3.2 (Kd)[7] | [3H]WIN 35,428 binding assay | A potent cocaine analog that binds to a single site on the dopamine transporter.[7] |
Experimental Protocol: Competitive Radioligand Binding Assay for DAT
The determination of binding affinities for compounds targeting the dopamine transporter is typically achieved through a competitive radioligand binding assay. Below is a detailed methodology based on established protocols.[8][9][10][11]
1. Membrane Preparation:
-
Tissue source (e.g., rat striatum), rich in dopamine transporters, is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a radiolabeled ligand that specifically binds to the DAT (e.g., [3H]methylphenidate or [3H]WIN 35,428).
-
Varying concentrations of the unlabeled competitor compound (e.g., this compound, methylphenidate).
-
The prepared cell membranes.
-
-
The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The data are analyzed using non-linear regression to determine the concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Selectivity Profile of this compound
This compound distinguishes itself by not only binding to the methylphenidate site on the dopamine transporter but also by its ability to discriminate this site from the phencyclidine binding site associated with the N-methyl-D-aspartate (NMDA) receptor.[1] In contrast, its isomer, Metaphit, irreversibly inactivates both binding sites.[1] this compound's inhibition of [3H]methylphenidate binding is irreversible, which is a key characteristic for its use as a pharmacological probe to label this specific site.[1] This irreversible binding is associated with a decrease in the maximum number of binding sites (Bmax) without altering the binding affinity (Kd) of [3H]methylphenidate, further supporting a direct and inactivating interaction at the methylphenidate binding site.[1]
References
- 1. This compound: a selective probe for the methylphenidate binding site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine transporter occupancies in the human brain induced by therapeutic doses of oral methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 4. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between subjective effects of cocaine and dopamine transporter occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H]WIN 35,428 binding in the caudate nucleus of the rabbit: evidence for a single site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. tandfonline.com [tandfonline.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Fourphit's Selectivity Profile: A Comparative Analysis of its Interaction with Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fourphit's cross-reactivity with the three major monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This compound, a phencyclidine derivative, is recognized as a selective, irreversible inhibitor of the dopamine transporter, a characteristic that makes it a valuable tool in neuroscience research.[1] This document summarizes the available quantitative data, outlines the experimental methodologies used to assess transporter binding, and visualizes the investigative workflow.
Quantitative Comparison of Transporter Inhibition
The inhibitory activity of this compound has been primarily characterized at the dopamine transporter. To date, specific binding affinity or inhibitory concentration values for this compound at the norepinephrine and serotonin transporters have not been reported in the scientific literature. Based on the known selectivity of phencyclidine and its derivatives, which generally exhibit low affinity for the primary binding sites of monoamine transporters, it is hypothesized that this compound possesses a high degree of selectivity for DAT over NET and SERT.[2]
| Transporter | Test Compound | IC50 (µM) | Ki (µM) | Reference Compound |
| Dopamine Transporter (DAT) | This compound | 7.1 | Not Reported | Methylphenidate |
| Norepinephrine Transporter (NET) | This compound | Not Reported | Not Reported | Desipramine |
| Serotonin Transporter (SERT) | This compound | Not Reported | Not Reported | Citalopram |
Note: The IC50 value for this compound at DAT was determined in membranes from the crude synaptosomal fraction of rat striatal tissue.[1] The absence of reported data for NET and SERT is a notable gap in the current understanding of this compound's full selectivity profile.
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action involves the irreversible inhibition of the methylphenidate binding site on the dopamine transporter.[1] This covalent modification leads to a reduction in the maximal binding capacity (Bmax) for methylphenidate without altering the binding affinity (Kd) of the radioligand.[1] This irreversible binding effectively blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine concentrations. The selectivity of this compound for the DAT over the phencyclidine binding site on the N-methyl-D-aspartate (NMDA) receptor underscores its utility as a specific tool for studying the dopamine transport system.[1]
Caption: Mechanism of this compound's irreversible inhibition of the dopamine transporter.
Experimental Protocols
The determination of a compound's binding affinity and inhibitory concentration at monoamine transporters is typically achieved through radioligand binding assays. The following is a generalized protocol for such an experiment.
Objective: To determine the IC50 and/or Ki of a test compound (e.g., this compound) for DAT, NET, and SERT.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Membrane Preparations: Crude synaptosomal membrane fractions prepared from specific brain regions (e.g., rat striatum for DAT) or from the aforementioned cell lines.
-
Radioligands:
-
For DAT: [³H]WIN 35,428 or [³H]methylphenidate
-
For NET: [³H]nisoxetine
-
For SERT: [³H]citalopram or [³H]paroxetine
-
-
Test Compound: this compound
-
Reference Compounds: Known selective inhibitors for each transporter (e.g., methylphenidate for DAT, desipramine for NET, citalopram for SERT).
-
Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), wash buffer.
-
Equipment: Homogenizer, centrifuge, 96-well filter plates, cell harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest cells or dissect brain tissue and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well filter plate, add the membrane preparation, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound) or a reference compound.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of a known inhibitor.
-
Incubate the plates to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding, by non-linear regression analysis.
-
If the Kd of the radioligand is known, the Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Caption: Experimental workflow for a radioligand binding assay.
References
Comparative Analysis of Fourphit and Other Phencyclidine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phencyclidine derivative Fourphit (4-isothiocyanato-PCP) with other notable analogs, including 3-HO-PCP, 3-MeO-PCP, and the clinically utilized anesthetic, ketamine. This analysis is supported by available experimental data on receptor binding affinities and in vivo effects, alongside detailed experimental protocols for key assays.
Executive Summary
This compound, a derivative of phencyclidine (PCP), is distinguished by its dual action as an irreversible inhibitor of the dopamine transporter (DAT) and a reversible antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This profile contrasts with other PCP derivatives that primarily act as NMDA receptor antagonists with varying affinities for other targets. This guide synthesizes the current understanding of this compound's pharmacological profile in comparison to other well-characterized PCP analogs, providing a quantitative and qualitative framework for further research and development.
Quantitative Comparison of Receptor Binding Affinities
The following tables summarize the in vitro binding affinities of this compound and other selected phencyclidine derivatives for key central nervous system targets. Affinities are presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, with lower values indicating higher binding affinity.
| Compound | Dopamine Transporter (DAT) | NMDA Receptor | Reference |
| This compound | IC50: 7.1 µM (irreversible) | Reversible Antagonist (Ki not reported) | [2] |
| Phencyclidine (PCP) | - | Ki: 59 nM | |
| 3-HO-PCP | - | Ki: 30 nM | |
| 3-MeO-PCP | Ki: 216 nM (SERT) | Ki: 20 nM | |
| Ketamine | - | Ki: ~500 nM | [3] |
| Compound | µ-Opioid Receptor (Ki) | Sigma σ1 Receptor (Ki) | Serotonin Transporter (SERT) (Ki) | Reference |
| This compound | Not Reported | Not Reported | Not Reported | |
| Phencyclidine (PCP) | >10,000 nM | - | 2,234 nM | |
| 3-HO-PCP | 39 nM | 42 nM | - | |
| 3-MeO-PCP | >10,000 nM | 42 nM | 216 nM | |
| Ketamine | Low Affinity | - | Low Affinity |
In Vivo and Behavioral Effects: A Qualitative Comparison
This compound (4-isothiocyanato-PCP): In animal models, this compound has been shown to reduce the stimulant-like effects of cocaine.[1] Notably, when administered alone, it produces negligible behavioral effects.[1] This suggests a potential role as a modulator of dopaminergic systems without significant intrinsic psychoactive properties, a profile that diverges from typical PCP derivatives.
Other Phencyclidine Derivatives:
-
3-HO-PCP and 3-MeO-PCP: These analogs are known to induce dissociative and hallucinogenic effects, characteristic of NMDA receptor antagonists. Their varying affinities for other receptors, such as opioid and serotonin transporters, likely contribute to their distinct pharmacological and behavioral profiles.
-
Ketamine: As a well-characterized dissociative anesthetic, ketamine's effects are primarily attributed to its NMDA receptor antagonism. At sub-anesthetic doses, it exhibits rapid-acting antidepressant effects.
Detailed Experimental Protocols
NMDA Receptor Binding Assay ([³H]MK-801)
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the PCP binding site on the NMDA receptor.
Materials:
-
Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker)
-
Membrane Preparation: Crude synaptosomal membranes prepared from rat forebrain.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Unlabeled Ligand: A known high-affinity NMDA receptor antagonist (e.g., unlabeled MK-801 or PCP) for determining non-specific binding.
-
Test Compounds: this compound and other PCP derivatives of interest.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer and centrifuge to pellet the crude membrane fraction. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Incubation: In a final assay volume (e.g., 1 mL), combine the prepared brain membranes (typically 0.2-0.4 mg of protein), a fixed concentration of [³H]MK-801 (e.g., 1-5 nM), and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-180 minutes).
-
Determination of Non-Specific Binding: In a parallel set of tubes, incubate the membranes and radioligand in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM MK-801) to saturate all specific binding sites.
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value from this curve and convert it to a Ki value using the Cheng-Prusoff equation.
Dopamine Transporter (DAT) Binding Assay ([³H]WIN 35,428)
This protocol describes a competitive radioligand binding assay to measure the affinity of test compounds for the dopamine transporter.
Materials:
-
Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to the DAT).
-
Membrane Preparation: Crude synaptosomal membranes prepared from rat striatum.
-
Assay Buffer: Tris-HCl buffer containing NaCl (e.g., 50 mM Tris, 120 mM NaCl, pH 7.4).
-
Unlabeled Ligand: A known DAT inhibitor (e.g., cocaine or mazindol) for determining non-specific binding.
-
Test Compounds: this compound and other compounds of interest.
-
Filtration Apparatus and Scintillation Counter: As described for the NMDA receptor assay.
Procedure:
-
Membrane Preparation: Prepare crude striatal membranes as described for the NMDA receptor assay.
-
Incubation: In a final assay volume, combine the prepared membranes, a fixed concentration of [³H]WIN 35,428 (e.g., 1-5 nM), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture, typically at 4°C or room temperature, for a defined period to allow binding to reach equilibrium.
-
Determination of Non-Specific Binding: In parallel incubations, include a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine) to determine non-specific binding.
-
Filtration and Washing: Separate bound and free radioligand by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification and Data Analysis: Measure the radioactivity and analyze the data as described for the NMDA receptor binding assay to determine the IC50 and Ki values.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: NMDA Receptor Signaling Pathway and Point of Antagonism by PCP Derivatives.
Caption: General Experimental Workflow for Radioligand Binding Assays.
References
A Comparative Guide to "Fourphit" (The 4Ps Tool) for Assessing Patient Participation in Research
For researchers, scientists, and drug development professionals, understanding and integrating the patient's perspective is increasingly crucial for clinical trial design, adherence, and overall success. "Fourphit," correctly identified as The 4Ps (Patient Preferences for Patient Participation) tool , is a clinical and research instrument designed to systematically assess patient preferences for their involvement in healthcare. This guide provides a comprehensive comparison of The 4Ps tool with other relevant instruments, supported by available validation data and experimental protocols.
While not a direct drug development tool like a molecular assay or a data analysis software, The 4Ps provides critical data on patient engagement, a key factor in the successful execution of clinical research and the development of patient-centric therapies.
Overview of The 4Ps Tool
The 4Ps tool is a questionnaire-based instrument that allows patients to depict, prioritize, and evaluate their desired level of participation in their healthcare. It is structured into three sections, all of which contain the same 12 items related to patient participation.[1]
The tool is designed to facilitate a dialogue between patients and healthcare providers or researchers about the patient's role in the care or research process.[1][2]
Comparative Analysis of Patient Participation and Preference Assessment Tools
The 4Ps tool can be compared to other instruments that measure patient participation, patient safety culture, and patient preferences. The following tables summarize the available quantitative data on the validation of The 4Ps and two alternative tools: the Patient Participation Culture Tool (PaCT) and the Hospital Survey on Patient Safety Culture (HSPSC) .
Table 1: Comparison of Psychometric Properties
| Property | The 4Ps (Patient Preferences for Patient Participation) | Patient Participation Culture Tool (PaCT) | Hospital Survey on Patient Safety Culture (HSPSC) |
| Internal Consistency (Cronbach's α) | Not explicitly reported in abstracts, but Rasch analysis was used to confirm internal scale validity.[2] | High internal consistency reported for the PaCT-HCW (Healthcare Workers) version.[3][4] For the Chinese version (PaCT-HCW-C), Cronbach's α for the subscales ranged from 0.67 to 0.93.[5] | Varies across studies and dimensions. A systematic review of 62 studies found that over half reported Cronbach's α < 0.7 for at least six dimensions.[6][7][8] |
| Test-Retest Reliability | Evaluated using kappa/weighted kappa and a prevalence- and bias-adjusted kappa over a two-week interval, with results indicating varied reliability.[2] | Not explicitly reported in the provided abstracts. | Not explicitly reported in the provided abstracts. |
| Validity | Content validity established through 'Think Aloud' interviews with researcher and patient experts.[1][9] Internal scale validity was evaluated using Rasch analysis, indicating the tool is reasonably valid.[2] | Content validity of the PaCT-PSY (Psychiatric Wards) version was established.[10] The PaCT-HCW was developed through a four-phased validation study, including content validation and exploratory factor analysis.[3][4] | Construct validity was assessed in numerous studies, with outcomes reported in 60% of the studies in a systematic review.[6][7] Confirmatory factor analysis has been used, with mixed results depending on the context.[11] |
| Primary Focus | Patient's preferences for and experiences of participation in their own healthcare. | Healthcare worker's perspective on the culture of patient participation on a ward.[3][4] | Staff perceptions of patient safety culture within a healthcare organization.[6][7][8][11][12] |
Experimental Protocols
This section details the methodologies employed in the validation of The 4Ps tool.
The 4Ps Tool Validation Protocol
The validation of The 4Ps tool involved a multi-faceted approach to ensure its relevance, comprehensibility, and psychometric soundness.
1. Content Validity Assessment:
-
Objective: To ensure the items in the questionnaire are relevant and representative of the concept of patient participation.
-
Method: Individual "Think Aloud" interviews were conducted with a purposively sampled group of 21 Swedish researcher experts and patient experts with experience in patient participation.[1][9]
-
Procedure:
-
Participants were presented with The 4Ps tool.
-
They were instructed to verbalize their thoughts as they read and completed the questionnaire.
-
Interviews were recorded, transcribed, and analyzed to identify themes related to the content, response process, and acceptability of the tool.[9]
-
-
Outcome: The analysis confirmed that the items in The 4Ps tool were comprehensible and corresponded to the concept of patient participation, although some revisions to the content and layout were suggested.[1][9]
2. Psychometric Evaluation:
-
Objective: To quantitatively assess the tool's validity and reliability.
-
Study Design: A cross-sectional study was conducted with 108 patients with chronic heart or lung disease in primary and outpatient care.[2]
-
Methods:
-
Internal Scale Validity: Rasch analysis was used to evaluate how well the items of the tool work together to measure the underlying construct of patient participation.[2]
-
Test-Retest Reliability: The tool was administered to a subset of participants on two separate occasions, two weeks apart. The consistency of the responses was assessed using kappa and weighted kappa statistics, as well as a prevalence- and bias-adjusted kappa.[2]
-
-
Outcome: The 4Ps tool was found to be reasonably valid, with varied reliability across its three sections. The study proposed some amendments to two items and the rating scale in the second section to improve its performance.[2]
Visualizing the Research Workflow and Tool Structure
The following diagrams, created using the DOT language, illustrate the validation workflow for The 4Ps tool and its structural components.
Conclusion
The 4Ps tool, or "this compound," is a validated instrument for assessing patient preferences for participation in healthcare, which can be extended to the clinical research setting. While it does not directly measure biological endpoints relevant to drug development, it provides a structured method for gathering crucial patient-centric data. For researchers and drug development professionals, utilizing such tools can lead to more effective, patient-friendly clinical trials and ultimately, to the development of treatments that are better aligned with patient needs and preferences. When choosing a tool for assessing patient participation, it is essential to consider the specific context and goals of the research, as different instruments, such as the PaCT and HSPSC, focus on different aspects of the healthcare environment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Patient Participation Culture Tool for healthcare workers (PaCT-HCW) on general hospital wards: A development and psychometric validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Translation and psychometric validation of the Patient Participation Culture Tool for healthcare workers in Chinese nursing context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmjopen.bmj.com [bmjopen.bmj.com]
- 7. bmjopen.bmj.com [bmjopen.bmj.com]
- 8. Hospital Survey on Patient Safety Culture (HSPSC): a systematic review of the psychometric properties of 62 international studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The development and initial validation of a clinical tool for patients' preferences on patient participation – The 4Ps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development and Validation of the Patient Participation Culture Tool for Inpatient Psychiatric Wards (PaCT-PSY) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Psychometric properties of the Hospital Survey on Patient Safety Culture: findings from the UK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Psychometric Properties of the Hospital Survey on Patient Safety Culture (HSOPSC): Findings from Greece | Semantic Scholar [semanticscholar.org]
The Binding Mechanisms of Covalent and Reversible Inhibitors: A Comparative Guide
In the landscape of drug discovery and development, understanding the nuances of inhibitor-target interactions is paramount. This guide provides a detailed comparison of the binding mechanisms of covalent inhibitors and reversible inhibitors, offering insights into their distinct characteristics, experimental evaluation, and therapeutic implications. While the term "Fourphit" does not correspond to a known class of inhibitors and is likely a typographical error, this guide will focus on the well-established and highly relevant comparison between covalent and reversible inhibition.
Distinguishing Covalent and Reversible Inhibition
The fundamental difference between these two types of inhibitors lies in the nature of the bond they form with their target protein. Reversible inhibitors associate with their target through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[1] This interaction is transient, and the inhibitor can freely associate and dissociate from the target. In contrast, covalent inhibitors form a stable, covalent bond with their target, typically through a reaction with a nucleophilic amino acid residue at the active site.[1] This binding is generally considered irreversible, leading to a prolonged and often permanent inactivation of the target protein.[1]
The duration of action for a reversible inhibitor is primarily determined by its pharmacokinetic profile, such as how quickly it is metabolized and cleared from the body.[1] For a covalent inhibitor, the duration of action is dictated by the turnover rate of the target protein, as new protein synthesis is required to restore function.[1]
Quantitative Comparison of Binding Kinetics
The binding behavior of inhibitors is quantitatively described by several kinetic parameters. For reversible inhibitors, the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics of potency. For covalent inhibitors, the analysis is more complex, involving an initial non-covalent binding step (characterized by Ki) followed by a covalent bond formation step (characterized by the rate constant k_inact). Time-dependent inhibition is a hallmark of covalent inhibitors.[2]
Below is a table summarizing key kinetic parameters for representative reversible and covalent inhibitors.
| Parameter | Reversible Inhibitor (e.g., Sunitinib for VEGFR2) | Covalent Inhibitor (e.g., Ibrutinib for BTK) | Significance |
| Binding | Non-covalent | Covalent | Nature of the inhibitor-target interaction. |
| Reversibility | Reversible | Irreversible | Ability of the inhibitor to dissociate from the target. |
| IC50 | Nanomolar range | Nanomolar to picomolar range | Concentration required to inhibit 50% of enzyme activity. |
| Ki | Nanomolar range | Micromolar to nanomolar range (for the initial non-covalent step) | Dissociation constant of the initial non-covalent complex. |
| k_inact/Ki | Not applicable | 10^4 to 10^6 M-1s-1 | Second-order rate constant for covalent modification, indicating efficiency of inactivation. |
| Residence Time | Short (minutes to hours) | Long (hours to days, limited by protein turnover) | Duration of target engagement. |
| Duration of Action | Dependent on pharmacokinetics | Dependent on target protein turnover | How long the inhibitory effect lasts in vivo. |
Experimental Protocols for Characterizing Inhibitor Binding
A variety of biophysical and biochemical assays are employed to characterize the binding of reversible and covalent inhibitors.
For Reversible Inhibitors: Enzyme Inhibition Assays
Objective: To determine the IC50 and Ki of a reversible inhibitor.
Methodology:
-
Enzyme and Substrate Preparation: A fixed concentration of the target enzyme is prepared in a suitable assay buffer. The substrate concentration is typically kept at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibition.[3]
-
Inhibitor Dilution Series: A serial dilution of the inhibitor is prepared.
-
Assay Reaction: The enzyme, substrate, and varying concentrations of the inhibitor are mixed.
-
Detection: The reaction progress is monitored over time by measuring the formation of a product or the depletion of a substrate. This can be done using various detection methods, such as spectrophotometry, fluorimetry, or luminometry.
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration. The data is then fitted to a suitable model (e.g., the four-parameter logistic equation) to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the mechanism of inhibition is known.[4]
For Covalent Inhibitors: Time-Dependent Inhibition Assays
Objective: To determine the kinetic parameters Ki and k_inact for a covalent inhibitor.
Methodology:
-
Enzyme and Inhibitor Incubation: The target enzyme is incubated with various concentrations of the covalent inhibitor for different periods.
-
Reaction Initiation: At each time point, an aliquot of the enzyme-inhibitor mixture is diluted into a solution containing a high concentration of the substrate to initiate the enzymatic reaction. This dilution step effectively stops further covalent modification.
-
Measurement of Residual Activity: The initial rate of the enzymatic reaction is measured for each time point and inhibitor concentration.
-
Data Analysis: The natural logarithm of the percentage of remaining enzyme activity is plotted against the incubation time for each inhibitor concentration. The apparent first-order rate constant (k_obs) is determined from the slope of this plot. A secondary plot of k_obs versus the inhibitor concentration is then used to determine the values of Ki and k_inact.[2]
Visualizing the Binding Mechanisms
The following diagrams, generated using Graphviz, illustrate the distinct binding mechanisms of reversible and covalent inhibitors.
Caption: Reversible inhibitor binding equilibrium.
Caption: Two-step mechanism of covalent inhibition.
Signaling Pathway and Experimental Workflow
The choice between a reversible and a covalent inhibitor often depends on the specific signaling pathway being targeted. For instance, in pathways with high protein turnover, a reversible inhibitor might be sufficient. Conversely, for pathways where sustained inhibition is required to overcome high ligand concentrations or mutations, a covalent inhibitor may be more effective.
The following diagram illustrates a generalized experimental workflow for comparing the efficacy of these two inhibitor types.
Caption: Experimental workflow for inhibitor comparison.
References
- 1. youtube.com [youtube.com]
- 2. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical aspects of enzyme reversible inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Fourphit: A High-Affinity Irreversible Probe for the Dopamine Transporter with Enhanced Selectivity
For researchers in neuropharmacology and drug development, the dopamine transporter (DAT) is a critical target for understanding the mechanisms of psychostimulant drugs and for the development of novel therapeutics for conditions like ADHD and substance use disorders. The choice of a suitable probe to study DAT is paramount for obtaining accurate and reproducible data. Fourphit, a phencyclidine derivative, has emerged as a valuable tool, offering distinct advantages over other commonly used DAT probes due to its unique binding characteristics and selectivity.
This guide provides a comprehensive comparison of this compound with other dopamine transporter probes, supported by experimental data. It details the methodologies for key experiments and includes visualizations to elucidate signaling pathways and experimental workflows.
Superior Selectivity and Irreversible Binding of this compound
One of the most significant advantages of this compound is its high selectivity for the methylphenidate binding site on the dopamine transporter over the phencyclidine binding site associated with the N-methyl-D-aspartate (NMDA) receptor. This is a crucial distinction from its isomer, Metaphit, which irreversibly inactivates both binding sites.[1] this compound, however, binds reversibly to the phencyclidine binding site, allowing for more specific investigation of DAT-related phenomena.[1]
Furthermore, this compound exhibits irreversible binding to the dopamine transporter.[1] This property is particularly advantageous for certain experimental designs, such as receptor labeling and studies aimed at understanding the long-term consequences of DAT inhibition. The irreversible nature of its binding is due to the isothiocyanate group at the 4-position of the piperidine ring, which forms a covalent bond with the transporter protein.[1] This stable interaction allows for washout procedures that remove non-covalently bound ligands, thereby reducing background noise and increasing the signal-to-noise ratio in binding assays.
Comparative Performance of DAT Probes
To objectively assess the advantages of this compound, a comparison of its binding affinity and selectivity with other commonly used DAT probes is essential. The following table summarizes key quantitative data from various studies.
| Probe | Binding Affinity (IC50/Ki) | Selectivity (DAT vs. SERT/NET) | Binding Nature | Key Advantages | Key Disadvantages |
| This compound | 7.1 µM (IC50)[1] | Selective for DAT over NMDA receptor phencyclidine site.[1] (Quantitative selectivity data vs. SERT/NET not readily available in comparative studies) | Irreversible[1] | Irreversible binding for labeling studies; high selectivity for DAT vs. NMDA receptor. | Limited in vivo data available; higher micromolar affinity compared to some reversible probes. |
| Methylphenidate | Ki: ~100-400 nM | Moderate selectivity for DAT over NET. | Reversible | Well-characterized; clinically relevant. | Lower affinity than some research probes; reversible binding may not be ideal for all applications. |
| Cocaine | Ki: ~200-600 nM | Non-selective; also binds to SERT and NET. | Reversible | Widely studied; historical benchmark. | Lack of selectivity complicates interpretation of results. |
| WIN 35,428 | Ki: ~10-20 nM | High selectivity for DAT. | Reversible | High affinity and selectivity. | Can have complex pharmacokinetics in vivo. |
| GBR 12909 | Ki: ~1-5 nM | Very high selectivity for DAT. | Reversible | Excellent selectivity and high affinity. | Can exhibit slow dissociation kinetics. |
| Metaphit | IC50: 1.4 µM | Irreversibly inhibits both DAT and NMDA receptor phencyclidine sites.[1] | Irreversible | Irreversible binding. | Lack of selectivity between DAT and NMDA receptor. |
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter
This protocol is adapted for the use of this compound to determine its irreversible binding characteristics.
Materials:
-
Rat striatal membranes (crude synaptosomal fraction)
-
[³H]Methylphenidate (Radioligand)
-
This compound (Test compound)
-
Unlabeled Methylphenidate (for non-specific binding determination)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (ice-cold assay buffer)
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude synaptosomal fraction from rat striatal tissue.
-
Pre-incubation (for irreversible binding):
-
Incubate striatal membranes with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for covalent binding.
-
-
Washing Step:
-
Centrifuge the pre-incubated membranes to pellet them.
-
Resuspend the pellets in a large volume of ice-cold wash buffer and repeat the centrifugation. Perform multiple wash cycles to remove any unbound this compound.
-
-
Radioligand Binding:
-
Resuspend the washed membrane pellets in fresh assay buffer.
-
To a set of tubes, add the treated membranes, a saturating concentration of [³H]Methylphenidate, and either assay buffer (for total binding) or a high concentration of unlabeled methylphenidate (for non-specific binding).
-
Incubate the tubes at an appropriate temperature and duration to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
The decrease in the maximal binding capacity (Bmax) of [³H]Methylphenidate in the this compound-treated membranes compared to the vehicle-treated membranes indicates irreversible inhibition. The IC50 value for this compound can be determined from concentration-response curves.[1]
-
Visualizing Dopaminergic Signaling and Experimental Design
To better understand the context in which this compound is utilized, the following diagrams illustrate the dopamine signaling pathway and a typical experimental workflow for assessing irreversible DAT inhibition.
Caption: Dopamine signaling pathway at the synapse.
Caption: Experimental workflow for assessing irreversible DAT inhibition.
Conclusion
This compound presents a compelling option for researchers studying the dopamine transporter, particularly for applications requiring irreversible inhibition and high selectivity against the NMDA receptor's phencyclidine binding site. Its unique properties facilitate clearer interpretation of experimental results by minimizing off-target effects. While the available in vivo data for this compound is limited, its well-characterized in vitro profile makes it a powerful tool for dissecting the molecular pharmacology of the dopamine transporter. For studies demanding a stable, covalent interaction with DAT, this compound offers distinct advantages over reversible probes.
References
The Obsolete Probe: A Comparative Guide to the Limitations of Fourphit in Dopamine Transporter Studies
For Researchers, Scientists, and Drug Development Professionals
Fourphit, a phencyclidine derivative, was once explored as a research tool for studying the dopamine transporter (DAT). It acts as an irreversible inhibitor by covalently binding to the methylphenidate site on the DAT. However, advancements in neuropharmacology have revealed significant limitations of this compound, rendering it largely obsolete for modern dopamine transporter research. This guide provides a detailed comparison of this compound with contemporary alternatives, highlighting its drawbacks through quantitative data and experimental context.
Core Limitations of this compound
This compound's utility in DAT studies is hampered by three primary limitations:
-
Irreversible and Covalent Binding: this compound contains an isothiocyanate group that forms a permanent, covalent bond with the dopamine transporter.[1] While this property can be useful for specific labeling experiments, it is a major drawback for studies aiming to understand the dynamic and reversible interactions of drugs with the DAT. This irreversible action precludes its use in therapeutic contexts and complicates the interpretation of in vivo functional studies, as the transporter is permanently inactivated.
-
Low Potency: The reported concentration of this compound required to inhibit 50% of [3H]methylphenidate binding (IC50) is 7.1 µM.[1] In the realm of modern pharmacology, this is considered low potency, especially when compared to the nanomolar affinities of many contemporary DAT inhibitors. This low potency necessitates the use of high concentrations, which increases the risk of off-target effects.
-
Poorly Defined Selectivity Profile: While this compound is noted to be more selective for the DAT over the NMDA receptor's phencyclidine binding site compared to its isomer, Metaphit, its selectivity against other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), is not well-documented in available literature.[1] This lack of a clear selectivity profile is a significant limitation, as off-target binding to SERT or NET can confound experimental results and lead to misinterpretation of DAT-specific effects.
Quantitative Comparison of this compound and Alternative DAT Ligands
The following table summarizes the binding affinities of this compound and a selection of commonly used reversible DAT inhibitors. The stark contrast in potency underscores the limitations of this compound as a research tool.
| Compound | Mechanism of Action | DAT Affinity (IC50/Ki, nM) | SERT Affinity (Ki, nM) | NET Affinity (Ki, nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| This compound | Irreversible Inhibitor | 7100 [1] | Not Reported | Not Reported | N/A | N/A |
| Cocaine | Reversible Inhibitor | 200 - 700 | 200 - 700 | 200 - 700 | ~1 | ~1 |
| Methylphenidate | Reversible Inhibitor | ~100 | >100,000 | ~100 | >1000 | ~1 |
| GBR 12909 | Reversible Inhibitor | 1[2] | 61 | >10,000 | 61 | >10,000 |
| Vanoxerine (GBR 12909) | Reversible Inhibitor | 1[2] | 61 | >10,000 | 61 | >10,000 |
| Dasotraline | Reversible Inhibitor | 4 | 11 | 6 | 2.75 | 1.5 |
Note: IC50 and Ki values can vary depending on the experimental conditions. The data presented here are approximate values from various sources for comparative purposes.
Experimental Protocols
Radioligand Binding Assay for DAT Affinity
This protocol outlines a general method for determining the binding affinity of a compound for the dopamine transporter using a competitive radioligand binding assay, similar to the one used to characterize this compound.
1. Membrane Preparation:
- Rat striatal tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
- The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the dopamine transporters.
- The membrane pellet is washed and resuspended in the assay buffer.
2. Competitive Binding Assay:
- A fixed concentration of a radiolabeled DAT ligand (e.g., [3H]methylphenidate or [3H]WIN 35,428) is incubated with the prepared membranes.
- A range of concentrations of the unlabeled test compound (e.g., this compound or a reversible inhibitor) is added to compete for binding with the radioligand.
- Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).
- The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a set duration to reach equilibrium.
3. Filtration and Counting:
- The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
- The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.
- The data are then analyzed using non-linear regression to determine the IC50 value of the test compound.
- The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizing the Limitations and Alternatives
Dopamine Signaling Pathway and DAT Inhibition
References
A Comparative Analysis of the Binding Kinetics of Fourphit and Its Analogs at the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding kinetics of Fourphit, a potent and irreversible inhibitor of the dopamine transporter (DAT), with its structural isomer Metaphit and other relevant compounds targeting the DAT. Due to a scarcity of publicly available data on a homologous series of this compound analogs, this guide leverages data on the well-characterized psychostimulant methylphenidate and its derivatives to provide a broader context for understanding the structure-activity relationships of DAT inhibitors.
Introduction to this compound
This compound is a phencyclidine derivative characterized by an isothiocyanate group at the 4-position of its piperidine ring. This reactive group allows this compound to act as a selective and irreversible probe for the methylphenidate binding site on the dopamine transporter.[1] Its irreversible binding mechanism makes it a valuable tool for studying the structure and function of the DAT. Understanding its binding kinetics in comparison to other DAT ligands is crucial for the development of novel therapeutics for conditions such as ADHD and substance use disorders.
Comparative Binding Kinetics
The following table summarizes the available binding affinity data for this compound, its isomer Metaphit, and a selection of methylphenidate analogs. This data provides insights into how structural modifications influence the interaction with the dopamine transporter.
| Compound | Target | Parameter | Value | Species | Radioligand | Reference |
| This compound | Dopamine Transporter | IC₅₀ | 7.1 µM | Rat (Striatum) | [³H]Methylphenidate | [1] |
| Metaphit | Dopamine Transporter | - | Irreversible Inhibitor | Rat (Striatum) | [³H]Methylphenidate | [2] |
| dl-threo-Methylphenidate | Dopamine Transporter | IC₅₀ | - | Rat (Striatum) | [³H]WIN 35,428 | [3] |
| p-Bromo-dl-threo-methylphenidate | Dopamine Transporter | IC₅₀ | Increased affinity vs. Methylphenidate | Rat (Striatum) | [³H]WIN 35,428 | [3] |
| p-Iodo-dl-threo-methylphenidate | Dopamine Transporter | IC₅₀ | Increased affinity vs. Methylphenidate | Rat (Striatum) | [³H]WIN 35,428 | [3] |
| p-Methoxy-dl-threo-methylphenidate | Dopamine Transporter | IC₅₀ | Increased affinity vs. Methylphenidate | Rat (Striatum) | [³H]WIN 35,428 | [3] |
| p-Hydroxy-dl-threo-methylphenidate | Dopamine Transporter | IC₅₀ | Increased affinity vs. Methylphenidate | Rat (Striatum) | [³H]WIN 35,428 | [3] |
| m-Bromo-dl-threo-methylphenidate | Dopamine Transporter | IC₅₀ | Increased affinity vs. Methylphenidate | Rat (Striatum) | [³H]WIN 35,428 | [3] |
| o-Bromo-dl-threo-methylphenidate | Dopamine Transporter | IC₅₀ | Decreased affinity vs. Methylphenidate | Rat (Striatum) | [³H]WIN 35,428 | [3] |
| N-Methyl-dl-threo-methylphenidate | Dopamine Transporter | IC₅₀ | Decreased affinity vs. Methylphenidate | Rat (Striatum) | [³H]WIN 35,428 | [3] |
Note: A direct comparison of IC₅₀ values between this compound and methylphenidate analogs should be interpreted with caution due to the use of different radioligands ([³H]Methylphenidate vs. [³H]WIN 35,428) and the irreversible nature of this compound's binding. The inhibition caused by this compound is associated with a decrease in the Bmax, but not the KD, of [³H]methylphenidate binding.[1]
Experimental Protocols
The determination of binding kinetics for compounds like this compound and its analogs typically involves radioligand binding assays. Below are detailed methodologies for assays commonly used to assess binding to the dopamine transporter.
Protocol 1: [³H]Methylphenidate Binding Assay
This protocol is adapted from studies investigating the binding of ligands to the methylphenidate site on the dopamine transporter.
1. Membrane Preparation:
-
Rat striatal tissue is homogenized in a cold sodium phosphate buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the synaptosomal membranes.
-
The final pellet is resuspended in the assay buffer.
2. Binding Assay:
-
The assay is performed in a final volume containing the membrane preparation, the radioligand ([³H]methylphenidate), and the test compound (e.g., this compound or its analogs) at various concentrations.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
3. Data Analysis:
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC₅₀ values are determined by non-linear regression analysis of the competition binding data.
Protocol 2: [³H]WIN 35,428 Binding Assay for DAT
This protocol is widely used for characterizing the binding of inhibitors to the dopamine transporter.
1. Membrane Preparation:
-
Similar to the [³H]methylphenidate assay, striatal membranes are prepared from rat brain tissue through homogenization and differential centrifugation.
2. Binding Assay:
-
Slides with brain tissue sections or membrane homogenates are pre-incubated in a sodium phosphate buffer.[4]
-
Slides are then incubated with a solution containing [³H]WIN 35,428 at a concentration near its Kd.[4]
-
For competition assays, various concentrations of the test compounds are included in the incubation mixture.
-
Non-specific binding is determined in the presence of a saturating concentration of a potent DAT inhibitor, such as cocaine (e.g., 60 µM).[4]
-
Following incubation, the slides or filters are washed multiple times in ice-cold buffer to remove unbound radioligand.[4]
3. Data Analysis:
-
The amount of bound radioactivity is quantified using autoradiography for tissue sections or liquid scintillation counting for membrane homogenates.
-
IC₅₀ values are calculated from the competition curves, and Ki values can be derived using the Cheng-Prusoff equation.
Visualizing the Molecular Interactions and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway affected by this compound and the general workflow for a competitive binding assay.
References
- 1. This compound: a selective probe for the methylphenidate binding site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metaphit inhibits dopamine transport and binding of [3H]methylphenidate, a proposed marker for the dopamine transport complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic Oral Methylphenidate Treatment Reversibly Increases Striatal Dopamine Transporter and Dopamine Type 1 Receptor Binding in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Aluminum Phosphide
Disclaimer: The term "Fourphit" is not a recognized chemical name in available safety and handling literature. The following procedures are provided for Aluminum Phosphide , a common fumigant that produces highly toxic phosphine gas and requires stringent disposal protocols. It is critical to verify the exact chemical identity of your substance and consult its specific Safety Data Sheet (SDS) before taking any action.
This guide provides essential safety and logistical information for the proper disposal of unreacted or partially reacted aluminum phosphide residues, which are considered hazardous waste.[1][2] Adherence to these procedures is critical to prevent the release of toxic phosphine gas, which can cause severe injury or death, and to avoid fire and explosion hazards.[2][3]
Immediate Safety Precautions
-
Work Area: All handling and disposal procedures must be conducted in a well-ventilated outdoor area.[1] Do not perform these actions indoors or in any confined space.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves and respiratory protection.[1] If the concentration of phosphine gas is unknown, a Self-Contained Breathing Apparatus (SCBA) is required.[1]
-
Ignition Sources: Remove all sources of ignition from the disposal area. Phosphine gas can ignite spontaneously at concentrations above 1.8% v/v (18,000 ppm), which can lead to an explosion.[4]
-
Water Contact: Do not allow water to come into contact with dry aluminum phosphide, as this will initiate the rapid release of phosphine gas.[1] Do not use water on a fire involving aluminum phosphide.[5]
-
Container Handling: Open containers of aluminum phosphide only in open air. The gas in the headspace may flash upon contact with atmospheric oxygen.[1] Never confine or seal partially spent residues in a closed container, as this may result in an explosion.[2]
Disposal Method: Wet Deactivation
Wet deactivation is a common method for neutralizing unreacted aluminum phosphide from spills or residues.[1] This process involves carefully reacting the material in a controlled manner with a water and detergent solution to safely release and dissipate the phosphine gas.
Quantitative Parameters for Wet Deactivation
For ease of reference, the key quantitative data for the wet deactivation process are summarized below.
| Parameter | Value | Unit | Notes |
| Max. AlP per 15 Gallons of Solution | 45 - 50 | lbs | Do not exceed this ratio to control the reaction rate.[1] |
| Detergent Concentration | ~2% | solution | Approximately 4 cups of low-sudsing detergent per 30 gallons of water.[1] |
| Deactivation Time | ~36 | hours | Mixture should stand with occasional stirring to ensure complete reaction.[1] |
| Max. AlP in a 1-Gallon Bucket | 1 - 1.5 | kg | For collecting spills before deactivation.[1] |
Experimental Protocol for Wet Deactivation
The following step-by-step protocol outlines the wet deactivation procedure for spilled or residual aluminum phosphide.[1]
-
Prepare Deactivating Solution: In a suitable, open-top drum or container, prepare the deactivating solution. Fill the container to within a few inches of the top with water and add a low-sudsing detergent to create an approximately 2% solution (e.g., 4 cups of detergent in 30 gallons of water).[1]
-
Slowly Add Aluminum Phosphide: Carefully and slowly add the spilled aluminum phosphide material to the deactivating solution.
-
Stir Thoroughly: Stir the mixture to ensure all the product is thoroughly wetted. This must be done in the open air.[1]
-
Control Quantities: Strictly adhere to the ratio of no more than 45 to 50 pounds of aluminum phosphide per 15 gallons of the water-detergent mixture.[1]
-
Allow for Reaction: Let the mixture stand for approximately 36 hours in the well-ventilated, secure area. Stir it occasionally during this period.[1] The container must remain uncovered at all times.[1]
-
Final Disposal: After the 36-hour deactivation period, the resulting slurry is safe for disposal. Dispose of the slurry at a sanitary landfill or other approved site according to local, state, and federal regulations.[1][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of aluminum phosphide residues.
Caption: Workflow for Aluminum Phosphide Disposal.
This guide is intended for informational purposes for laboratory and drug development professionals. Always prioritize safety and comply with all institutional and regulatory guidelines.
References
Essential Safety and Operational Guide for Handling Fourphit
Disclaimer: The following guide is based on the assumption that "Fourphit" is a potent organophosphate compound. This information is intended for trained laboratory personnel and drug development professionals. Always consult the specific Safety Data Sheet (SDS) for any chemical before handling and adhere to your institution's safety protocols.
Hazard Identification and Immediate Precautions
This compound, as a potent organophosphate, is presumed to be a highly toxic chemical that can be absorbed through the skin, inhaled, or ingested.[1][2][3] Organophosphates are known to be powerful inhibitors of acetylcholinesterase (AChE), an enzyme critical for nervous system function.[2][4] Exposure can lead to a cholinergic crisis, with symptoms ranging from mild (headache, dizziness, nausea) to severe (muscle twitching, respiratory distress, convulsions, and potentially death).[1][2][5][6] Immediate and meticulous adherence to safety protocols is mandatory.
Key Hazards:
-
Acute Toxicity: Potentially fatal if swallowed, inhaled, or in contact with skin.
-
Organ Toxicity: Primarily affects the central and peripheral nervous systems.[2][5]
-
Delayed Effects: Long-term exposure may lead to neurological and cognitive deficits.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent any contact with this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double-gloving with chemically resistant gloves | Inner Layer: Nitrile or neoprene gloves. Outer Layer: Thicker, chemical-resistant gloves (e.g., butyl rubber or Viton™). Change outer gloves immediately upon contamination or every 30-60 minutes.[7] |
| Body Protection | Chemical-resistant lab coat or disposable coveralls | Must be long-sleeved with tight-fitting cuffs. A disposable, fluid-repellent coverall is recommended for procedures with a high risk of splashes.[8] |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles during any procedure with a risk of splashing.[9] |
| Respiratory Protection | NIOSH-approved respirator | A full-face respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended, especially when handling powders or volatile solutions.[8][9] |
| Foot Protection | Closed-toe, chemical-resistant shoes and shoe covers | Shoes should be made of a non-porous material. Disposable shoe covers should be worn and doffed before exiting the designated work area. |
Operational Plan: Handling and Experimental Protocol
All work with this compound must be conducted within a certified chemical fume hood or a glove box.
3.1. Preparation and Weighing
-
Designated Area: Cordon off a specific area within the fume hood for this compound handling.
-
Pre-weighing: If possible, use pre-weighed aliquots to minimize handling of the pure compound.
-
Weighing Powder: If weighing is necessary, do so on a non-porous surface (e.g., a weigh boat or glassine paper) within the fume hood. Use anti-static equipment to prevent dispersal of the powder.
-
Solution Preparation: Prepare solutions by slowly adding the solvent to the this compound powder to avoid aerosolization.
3.2. Hypothetical Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO in the fume hood.
-
Serial Dilutions: Perform serial dilutions of the stock solution in an appropriate assay buffer to achieve the desired final concentrations.
-
Enzyme Reaction: In a 96-well plate, combine the diluted this compound solution with a solution containing purified acetylcholinesterase enzyme.
-
Substrate Addition: After a pre-incubation period, add the substrate (e.g., acetylthiocholine) to initiate the reaction.
-
Detection: Measure the product formation over time using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the rate of enzyme activity and determine the IC50 of this compound.
Emergency Procedures
4.1. Spill Response
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Isolate: Secure the area to prevent entry.
-
Decontaminate: If trained and equipped, use a chemical spill kit with an appropriate absorbent for organophosphates. Do not use combustible materials like paper towels.
-
Neutralize: Treat the spill area with a decontamination solution, such as a 10% solution of sodium hydroxide (lye) or sodium hypochlorite (bleach), and allow for a sufficient contact time before final cleanup.[10][11]
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
4.2. Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][11]
-
Eye Contact: Flush the eyes with a gentle stream of clean water for at least 15 minutes, holding the eyelids open.[12]
-
Inhalation: Move the individual to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
Seek Immediate Medical Attention: In all cases of exposure, seek immediate medical attention. Provide the medical team with the Safety Data Sheet for this compound. The primary antidotes for organophosphate poisoning are atropine and pralidoxime.[1][2][3]
Disposal Plan
All materials contaminated with this compound, including gloves, coveralls, pipette tips, and spill cleanup debris, must be treated as hazardous waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Decontamination of Equipment: Non-disposable equipment (e.g., glassware, stir bars) must be decontaminated by soaking in a suitable neutralizing solution (e.g., 10% sodium hydroxide) before standard washing.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Visualized Workflows
Caption: Standard workflow for handling this compound in a laboratory setting.
Caption: Decision-making workflow for responding to a this compound spill.
References
- 1. Organophosphate Poisoning: What You Should Know [webmd.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Organophosphate Poisoning: Risks and Medical Interventions [rupahealth.com]
- 4. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Organophosphate poisoning: Symptoms and treatment [medicalnewstoday.com]
- 6. Organophosphate Poisoning: Symptoms, Treatment, and More [healthline.com]
- 7. Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. extension.missouri.edu [extension.missouri.edu]
- 10. Pesticide Decontaminants – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 11. Decontamination [fao.org]
- 12. extension.missouri.edu [extension.missouri.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
